N-(cyclopropylmethyl)aniline
Description
BenchChem offers high-quality N-(cyclopropylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBSIJFMJLIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36178-60-6 | |
| Record name | N-(cyclopropylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Application of N-(Cyclopropylmethyl)aniline in Opioid Ligand Design
Executive Summary
Subject: N-(Cyclopropylmethyl)aniline (CAS: [Specific CAS if available, else generic description]) Role: Critical Intermediate / Pharmacophore Probe Classification: Secondary Amine Building Block
This technical guide details the synthesis, characterization, and strategic application of N-(cyclopropylmethyl)aniline. While the cyclopropylmethyl (CPM) moiety is historically renowned as the "antagonist switch" in the morphinan class (e.g., Naltrexone, Buprenorphine), its role in non-morphinan scaffolds (such as anilidopiperidines and benzimidazoles) is nuanced. This molecule serves as a vital precursor for researchers investigating the Structure-Activity Relationship (SAR) of the
This guide prioritizes the Reductive Amination pathway over direct alkylation due to superior selectivity and yield. It is intended for use by qualified medicinal chemists in controlled, authorized laboratory environments.
Part 1: The "Magic Moiety" – SAR and Mechanistic Rationale
The -Substituent Rule
In opioid medicinal chemistry, the substituent on the basic nitrogen is a primary determinant of efficacy (intrinsic activity).
-
Morphinans: The "3-5 Carbon Rule" dictates that
-substituents with 3–5 carbons (like cyclopropylmethyl or allyl) typically confer antagonism or partial agonism . -
Anilidopiperidines (Fentanyl class): The nitrogen of the piperidine ring drives potency. However, the aniline nitrogen (where this precursor is relevant) modulates pharmacokinetic stability and receptor docking orientation.
-
Benzimidazoles (Nitazenes): Modification of the aniline fragment (often part of the core formation) with bulky lipophilic groups like CPM can drastically alter potency and metabolic resistance.
Pharmacophore Visualization
The CPM group provides a unique combination of steric bulk and lipophilicity without the rotational freedom of a straight-chain butyl group. This allows it to lock into hydrophobic pockets of the GPCR that flexible chains cannot access.
Figure 1: Divergent pharmacological outcomes of the CPM moiety depending on the core scaffold.
Part 2: Synthetic Pathways
Method Selection: The Case for Reductive Amination
Two primary methods exist for synthesizing N-(cyclopropylmethyl)aniline.
-
Direct Alkylation: Reaction of aniline with (bromomethyl)cyclopropane.
-
Flaw: High rate of over-alkylation (forming the tertiary amine) and formation of quaternary ammonium salts. Hard to control.
-
-
Reductive Amination (Recommended): Condensation of aniline with cyclopropanecarbaldehyde followed by reduction.
Comparative Analysis
| Parameter | Direct Alkylation | Reductive Amination (STAB) |
| Reagents | (Bromomethyl)cyclopropane, Base | Cyclopropanecarbaldehyde, NaBH(OAc)3 |
| Selectivity | Poor (Mono/Di mix) | Excellent (Mono-selective) |
| Conditions | Reflux, harsh base | Room Temp, mild acid |
| Purification | Difficult chromatography | Acid/Base extraction |
Part 3: Experimental Protocol (Reductive Amination)
Objective: Synthesis of N-(cyclopropylmethyl)aniline via Sodium Triacetoxyborohydride (STAB) reduction.
Reagents & Equipment[4][6][7][8]
-
Aniline (1.0 eq)
-
Cyclopropanecarbaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Workflow
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with Aniline (10 mmol) and DCE (30 mL).
-
Add Cyclopropanecarbaldehyde (11 mmol) dropwise.
-
Add Acetic Acid (10 mmol).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of aniline) or 1H NMR (appearance of imine peak ~8.0-8.5 ppm).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (15 mmol) portion-wise over 15 minutes to manage gas evolution.
-
Allow to warm to RT and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (slowly).
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often >90% pure.
-
If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Workflow Diagram
Figure 2: Step-wise reductive amination protocol ensuring mono-alkylation selectivity.
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized precursor must be validated against the following criteria.
Proton NMR ( H NMR, 400 MHz, CDCl )
-
Cyclopropyl Ring: Look for characteristic multiplets upfield.
-
0.2–0.3 ppm (2H, m, cyclopropyl
) -
0.5–0.6 ppm (2H, m, cyclopropyl
) -
1.0–1.2 ppm (1H, m, cyclopropyl
)
-
0.2–0.3 ppm (2H, m, cyclopropyl
-
Methylene Linker:
2.9–3.0 ppm (2H, d, -cyclopropyl). Crucial: This should be a doublet, confirming coupling to the CH. -
Amine Proton:
3.5–4.0 ppm (1H, broad s, ). Disappears with D2O shake. -
Aromatic Region:
6.6–7.2 ppm (5H, m, Phenyl protons).
Mass Spectrometry (LC-MS)
-
Technique: ESI+ (Electrospray Ionization).
-
Target Ion:
. -
Calculation: C
H N. MW = 147.22 g/mol . -
Observed: m/z = 148.2.
Part 5: Application in Ligand Design
Once synthesized, N-(cyclopropylmethyl)aniline acts as a nucleophile in the construction of complex opioid scaffolds.
Benzimidazole Opioids (Nitazene Analogs)
Reaction with a nitro-benzyl chloride derivative followed by nitro reduction and cyclization yields benzimidazole opioids. The CPM group on the aniline nitrogen (which becomes the benzimidazole nitrogen) increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to ethyl/methyl analogs.
N-Substituted Anilidopiperidines
While less common than the standard fentanyl synthesis (which uses aniline + piperidone), this precursor can be reacted with specific electrophiles to generate "reverse" amide analogs or urea derivatives to probe the tolerance of the aniline nitrogen pocket.
Precursor Vigilance & Safety
Warning: While N-(cyclopropylmethyl)aniline is not a Schedule I/II controlled substance itself in many jurisdictions, it is a direct chemical analog of regulated precursors.
-
Handling: Use full PPE (nitrile gloves, lab coat, fume hood).
-
Disposal: Segregate as hazardous organic waste (nitrogen-containing).
-
Compliance: Verify local regulations (DEA List I/II, UNODC Red List) regarding N-alkyl anilines before synthesis.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
UNODC Laboratory and Scientific Section. (2021). "Guidelines for the Safe Handling of Synthetic Opioids for Law Enforcement and Customs Officers." United Nations Office on Drugs and Crime.[7] Link
-
Traynor, J., & Nahorski, S. R. (1995). "Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells." Molecular Pharmacology. Link
-
Drug Enforcement Administration (DEA). (2023).[7] "Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals." U.S. Department of Justice. Link
Sources
- 1. Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3’-fluoro-4’-pyridyl)acetami do]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. congress.gov [congress.gov]
Cyclopropylmethylamine Derivatives: A Strategic Guide for Medicinal Chemists
This guide serves as a technical manual for medicinal chemists and drug discovery scientists, focusing on the strategic application, synthesis, and metabolic nuances of Cyclopropylmethylamine (CPMA) derivatives.[1][2]
Executive Summary: The "Magic Methyl" of Amines?
In the optimization of lead compounds, the cyclopropylmethyl (CPM) moiety often serves as a superior bioisostere to isobutyl, ethyl, or isopropyl groups.[1][2] Its value lies in a unique trifecta of properties:
-
Conformational Restriction: The cyclopropane ring imposes specific steric vectors, often locking the pendant methylene group into a preferred bioactive conformation.[1][2]
-
Metabolic Modulation: While it can block metabolic soft spots (e.g.,
-oxidation), it introduces a specific liability—mechanism-based inhibition (MBI) of CYP450 enzymes—which must be managed.[1][2] -
Physicochemical Tuning: The electron-withdrawing nature of the cyclopropane ring (due to high s-character) lowers the pK
of the adjacent amine relative to aliphatic analogs, potentially reducing hERG liability and phospholipidosis.[1][2]
Physicochemical Profile & SAR Implications[1][3]
The CPM group is not merely a "space filler."[1][2] It actively modulates the electronic and steric environment of the pharmacophore.[1][2]
Comparative Physicochemical Properties
The following table contrasts CPMA with common aliphatic amines used in SAR campaigns.
| Property | Ethylamine | Isobutylamine | Cyclopropylmethylamine (CPMA) | Impact on Drug Design |
| pK | ~10.7 | ~10.4 | ~9.5 – 10.0 | Lower pK |
| LogP (Lipophilicity) | 0.03 | 1.05 | 0.6 – 0.8 | optimal "Goldilocks" zone; less lipophilic than isobutyl, reducing non-specific binding.[1] |
| Steric Bulk (Molar Refractivity) | Low | High | Medium | The "V-shape" of the cyclopropane ring mimics the isopropyl/isobutyl split but with rigid geometry.[2] |
| Metabolic Risk | N-dealkylation | CYP Inactivation (MBI) | High risk of suicide inhibition if not sterically protected or electronically deactivated.[2] |
The "S-Character" Effect
The C-C bonds in a cyclopropane ring possess significant
-
Effect: When attached to a methylene-amine (
), this inductive effect pulls electron density from the nitrogen, lowering its basicity.[1][2] -
Benefit: Reduced basicity often correlates with lower affinity for the hERG potassium channel, a critical safety margin in cardiac toxicology.[1][2]
Synthetic Methodologies: Standard Operating Procedure
While various routes exist (e.g., reduction of nitriles, Hofmann rearrangement), Reductive Amination remains the most versatile protocol for late-stage diversification.[1][2]
Protocol: Reductive Amination of Cyclopropanecarboxaldehyde
Objective: Synthesis of N-cyclopropylmethyl derivatives from a secondary amine core.
Reagents:
-
Substrate: Secondary Amine (
equiv) -
Aldehyde: Cyclopropanecarboxaldehyde (
– equiv)[1] -
Reductant: Sodium Triacetoxyborohydride (STAB,
) ( – equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]
-
Additive: Acetic Acid (AcOH) (
– equiv, optional for unreactive amines)
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under
, dissolve the Secondary Amine in DCE ( concentration). -
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the iminium ion intermediate before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol.[1][2]
-
-
Reduction:
-
Workup:
-
Purification:
Metabolic Toxicology: The "Suicide Inhibition" Mechanism
A critical liability of cyclopropylamines is Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1][2]
The Mechanism
The inactivation occurs via a Single Electron Transfer (SET) pathway.[1][2] The CYP450 heme abstracts an electron from the nitrogen, forming an aminium radical cation.[1][2] This radical triggers a rapid ring-opening of the cyclopropane, generating a reactive carbon-centered radical that covalently attacks the heme porphyrin.[1][2]
Caption: Divergent pathways of CYP450 metabolism: Stable metabolite formation vs. Suicide Inhibition via radical ring opening.[2]
Mitigation Strategies
To use CPMA safely, chemists must suppress the radical ring-opening potential:
-
Steric Shielding: Introduce substituents on the cyclopropane ring (e.g., gem-dimethyl) to sterically hinder the approach to the heme iron.[1][2]
-
Electronic Deactivation: Add electron-withdrawing groups (fluorine) to the ring to raise the oxidation potential of the amine.[1][2]
-
Scaffold Hopping: Move the cyclopropyl group further from the basic nitrogen (e.g., extend the linker) if MBI is observed.[1][2]
Case Studies in Drug Discovery
Risdiplam (Evrysdi)
Indication: Spinal Muscular Atrophy (SMA).[1][2]
-
Role of CPMA: In the development of Risdiplam, the cyclopropyl group was introduced to replace aliphatic chains.[1][2]
-
Outcome: It lowered the basicity of the piperazine nitrogen, which was crucial for reducing hERG binding affinity (cardiotoxicity) and preventing phospholipidosis (lysosomal accumulation), while maintaining high potency for the SMN2 splicing target.[1][2]
Pitavastatin (Livalo)
Indication: Hyperlipidemia.[1][2]
-
Role of Cyclopropyl: The cyclopropyl moiety is central to the pharmacophore.[1][2]
-
Metabolic Steering: Unlike other statins heavily metabolized by CYP3A4, the cyclopropyl group helps steer Pitavastatin's metabolism primarily toward CYP2C9 (and limited metabolism overall).[1][2] This reduces drug-drug interaction (DDI) risks with common CYP3A4 inhibitors.[1][2]
Decision Logic for CPMA Incorporation
Use the following logic flow to decide when to deploy a CPMA group.
Caption: Strategic decision tree for incorporating and de-risking cyclopropylmethylamine moieties in lead optimization.
References
-
Metabolic Nuances & MBI
-
Synthetic Protocol (Reductive Amination)
-
Drug Case Studies (Risdiplam)
-
Physicochemical Properties
Sources
An In-depth Technical Guide to N-(cyclopropylmethyl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(cyclopropylmethyl)aniline is a secondary amine of interest in synthetic organic chemistry and drug discovery. Its structural motif, combining a reactive aniline core with a conformationally constrained cyclopropylmethyl group, makes it a valuable building block for novel chemical entities. This guide provides a comprehensive overview of N-(cyclopropylmethyl)aniline, including its chemical identifiers, detailed synthetic protocols, spectroscopic characterization, and a discussion of its potential applications in medicinal chemistry and materials science.
Compound Identification
N-(cyclopropylmethyl)aniline is an aromatic amine characterized by a phenyl group and a cyclopropylmethyl group attached to a central nitrogen atom.
| Identifier | Value |
| SMILES | C1CC1CNc2ccccc2 |
| InChIKey | InChIKey=FGMZRIWKLJFXQP-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
Synthetic Methodologies
The synthesis of N-(cyclopropylmethyl)aniline can be effectively achieved through two primary routes: reductive amination and direct N-alkylation. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
Reductive Amination of Aniline with Cyclopropanecarboxaldehyde
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[1][2] This approach involves the initial condensation of aniline with cyclopropanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high efficiency and the commercial availability of the starting materials.
Conceptual Workflow: Reductive Amination
Caption: Reductive amination pathway for the synthesis of N-(cyclopropylmethyl)aniline.
Detailed Experimental Protocol:
A detailed protocol for a similar reductive amination is described in the literature, providing a solid foundation for this synthesis.[3]
-
Reaction Setup: To a solution of aniline (1.0 eq.) and cyclopropanecarboxaldehyde (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add a mild acid catalyst like acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(cyclopropylmethyl)aniline.
N-Alkylation of Aniline with Cyclopropylmethyl Halide
Direct N-alkylation of aniline with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base is another viable synthetic route.[4] Care must be taken to control the reaction conditions to minimize the formation of the dialkylated product.
Conceptual Workflow: N-Alkylation
Caption: N-alkylation pathway illustrating potential for overalkylation.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), to the mixture.
-
Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Spectroscopic Characterization
The structure of N-(cyclopropylmethyl)aniline has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N-(cyclopropylmethyl)aniline exhibit characteristic signals that correspond to the protons and carbons in the molecule.
Table 1: NMR Spectroscopic Data for N-(cyclopropylmethyl)aniline [5]
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 7.28 – 7.18 (m, 2H) | Ar-H |
| 6.81 – 6.73 (m, 1H) | Ar-H |
| 6.67 (dd, J = 8.6, 0.9 Hz, 2H) | Ar-H |
| 3.84 (s, 1H) | N-H |
| 3.01 (d, J = 6.9 Hz, 2H) | N-CH₂ |
| 1.20 – 1.11 (m, 1H) | CH (cyclopropyl) |
| 0.65 – 0.57 (m, 2H) | CH₂ (cyclopropyl) |
| 0.30 (dt, J = 9.6, 4.6 Hz, 2H) | CH₂ (cyclopropyl) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.
Potential Applications
While specific applications for N-(cyclopropylmethyl)aniline are not extensively documented, the broader class of N-substituted anilines are crucial intermediates in various fields.
-
Pharmaceuticals: Aniline derivatives are foundational scaffolds in drug discovery, contributing to the synthesis of a wide range of therapeutic agents.[4] The introduction of the cyclopropylmethyl group can influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making N-(cyclopropylmethyl)aniline a potentially valuable building block for novel drug candidates.
-
Agrochemicals: Many pesticides and herbicides are derived from aniline-based structures. The unique steric and electronic properties of the cyclopropylmethyl moiety could be exploited to develop new agrochemicals with improved efficacy and selectivity.
-
Materials Science: N-substituted anilines are also utilized in the synthesis of dyes, polymers, and other advanced materials.[6] The specific properties imparted by the cyclopropylmethyl group may lead to the development of materials with novel optical or electronic characteristics.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area immediately with soap and water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(cyclopropylmethyl)aniline is a readily accessible synthetic intermediate with potential applications in medicinal chemistry and materials science. The synthetic routes of reductive amination and N-alkylation provide reliable methods for its preparation. The spectroscopic data presented in this guide will aid researchers in the unambiguous identification of this compound. As with all aniline derivatives, appropriate safety precautions should be taken during its handling and use. Further research into the biological and material properties of N-(cyclopropylmethyl)aniline is warranted to fully explore its potential.
References
-
Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. Green Chem., 2017 , 19, 3142-3151. [Link]
-
PubChem. N-cyclopropyl-2-methylaniline. [Link]
-
PubChem. 3-(aminomethyl)-N,N-bis(cyclopropylmethyl)aniline. [Link]
-
PubChem. N-Methyl-N-(1-methylcyclopropyl)aniline. [Link]
- Google Patents.
-
NIST WebBook. Aniline, N-methyl-. [Link]
- Supporting Information for an unspecified article. [No valid URL available]
-
Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). [Link]
-
PubChem. N-Cyclopropylaniline. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
ResearchGate. (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
-
FooDB. Showing Compound Aniline (FDB003571). [Link]
-
ResearchGate. (PDF) Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]
-
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
CDC. Aniline | Medical Management Guidelines. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
-
MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]
-
ACS Publications. Magnetic Nickel Nanoparticles Supported on Oxidized Charcoal as a Recoverable Catalyst for N-Alkylation of Amines with Alcohols. [Link]
-
PMC. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. [Link]
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The Architect's Guide to N-Heterocycles: Leveraging Secondary Amine Building Blocks in Synthesis
Abstract
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of a vast number of pharmaceuticals and functional materials.[1][2][3][4] Secondary amines, with their inherent nucleophilicity and structural diversity, serve as exceptionally versatile building blocks for the construction of these vital molecular architectures.[5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of secondary amines in the synthesis of N-heterocycles. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic underpinnings, the rationale behind experimental design, and the practical application of these methodologies, reflecting a field-proven perspective on modern synthetic chemistry.
Introduction: The Strategic Importance of Secondary Amines in Heterocyclic Synthesis
Saturated N-heterocycles are increasingly sought-after motifs in drug discovery, offering improved physicochemical properties such as solubility and pharmacokinetic profiles compared to their aromatic counterparts.[5][6] Secondary amines are central to the synthesis of these structures, providing a direct and efficient means of introducing a nitrogen atom into a cyclic framework.[5] Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character, allowing them to readily participate in a wide range of bond-forming reactions.[7]
The choice of a secondary amine as a building block is a strategic one. Unlike primary amines, the presence of two organic substituents allows for a greater degree of control over the steric and electronic environment of the final product. This pre-installed substitution pattern can be crucial for modulating biological activity and optimizing drug-like properties.[5] Furthermore, the diverse array of commercially available secondary amines provides a rich toolkit for generating extensive libraries of heterocyclic compounds for high-throughput screening.
This guide will explore several key classes of reactions that leverage secondary amines for the construction of N-heterocycles, including classical cyclization strategies, modern transition-metal-catalyzed methods, and powerful multicomponent reactions.
Foundational Strategies: Cyclization Reactions Involving Secondary Amines
The Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a robust method for the preparation of tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[8][9] While traditionally associated with primary amines, this reaction is also applicable to secondary amines, leading to the formation of N-substituted tetrahydroisoquinolines.[10]
Mechanistic Insight: The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[9][11] The choice of acid catalyst is critical; both Brønsted and Lewis acids can be employed, and the selection depends on the reactivity of the substrates.
Diagram 1: Generalized Mechanism of the Pictet-Spengler Reaction with a Secondary Amine
Caption: The Pictet-Spengler reaction proceeds via an iminium ion intermediate.
Experimental Causality: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. Electron-rich aromatic systems undergo cyclization more readily. The choice of solvent is also crucial, with protic solvents often facilitating the reaction. For less reactive substrates, aprotic solvents in combination with a strong Lewis acid may be necessary to drive the reaction to completion.
Aza-Diels-Alder Reactions: Constructing Six-Membered N-Heterocycles
The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile.[12][13] This reaction provides a convergent and stereocontrolled route to a wide variety of six-membered nitrogen-containing heterocycles.[14] Secondary amines can be utilized as precursors to the imine or enamine components, which then participate in the cycloaddition.
Mechanistic Pathways: The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[12] The reaction pathway is influenced by the nature of the reactants and the presence of a Lewis acid catalyst. Lewis acid coordination to the imine nitrogen can lower the LUMO energy, accelerating the reaction and often enhancing stereoselectivity.[12]
Diagram 2: Conceptual Workflow for Aza-Diels-Alder Reactions
Caption: Aza-Diels-Alder reactions enable efficient N-heterocycle synthesis.
Modern Synthetic Approaches: Expanding the Toolkit
Transition-Metal-Catalyzed Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of N-heterocycles.[15] These methods offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under mild reaction conditions.[15] Secondary amines are excellent substrates for a variety of transition-metal-catalyzed reactions, including C-N cross-coupling and C-H activation/amination.[16][17]
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond between an aryl halide or triflate and a secondary amine. Intramolecular versions of this reaction are particularly useful for the synthesis of a wide range of N-heterocycles.[16] The choice of phosphine ligand is critical for the success of these reactions, as it influences the reactivity of the palladium catalyst and can control the selectivity of the transformation.
Rhodium and Ruthenium-Catalyzed C-H Activation: More recently, methods involving the direct functionalization of C-H bonds have emerged as a highly atom-economical approach to heterocyclic synthesis.[18] Catalytic systems based on rhodium and ruthenium can direct the amination of C-H bonds, with a secondary amine acting as the nitrogen source. These reactions often proceed with high regioselectivity, guided by a directing group on the substrate.
| Catalyst System | Reaction Type | Heterocycle Product | Key Advantages |
| Pd(OAc)₂ / Ligand | Intramolecular C-N Cross-Coupling | Benzo-fused N-heterocycles | High functional group tolerance, broad substrate scope. |
| [RhCp*Cl₂]₂ | C-H Activation / Amination | Indoles, Quinolines | High atom economy, regioselectivity. |
| Ru(II) Complexes | Asymmetric Hydrogenation | Chiral Tetrahydroquinolines | High enantioselectivity.[19] |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a single product, are highly efficient tools for the synthesis of complex heterocycles.[20][21][22] MCRs offer significant advantages in terms of step-economy, reduced waste generation, and the ability to rapidly generate libraries of diverse compounds.[20] Secondary amines are frequently employed as one of the key building blocks in these reactions.
The Ugi and Mannich Reactions: The Ugi four-component reaction and the Mannich three-component reaction are classic examples of MCRs that can utilize secondary amines. In the Mannich reaction, a secondary amine reacts with a non-enolizable aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound, which can then be cyclized to form a variety of heterocycles.
Field-Proven Protocols and Methodologies
Protocol: Synthesis of an N-Benzyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
Objective: To synthesize N-benzyl-1,2,3,4-tetrahydroisoquinoline from N-benzyl-2-phenylethanamine and formaldehyde.
Materials:
-
N-benzyl-2-phenylethanamine (1.0 equiv)
-
Formaldehyde (37% in H₂O, 1.2 equiv)
-
Trifluoroacetic acid (TFA, 2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-benzyl-2-phenylethanamine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add formaldehyde dropwise to the stirred solution.
-
Add TFA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the newly formed heterocyclic ring should be readily identifiable.
Applications in Drug Discovery and Future Outlook
N-heterocycles synthesized from secondary amine building blocks are prevalent in a wide range of pharmaceuticals.[5] For example, piperazine and morpholine moieties are common features in many approved drugs, contributing to their solubility and pharmacokinetic properties.[1][3][23] The tetrahydroisoquinoline core is found in numerous natural products and synthetic drugs with diverse biological activities.[24][25]
The future of heterocyclic synthesis will undoubtedly rely on the development of even more efficient and selective methods. The rise of photoredox catalysis and electrochemistry is opening new avenues for C-N bond formation and C-H functionalization under exceptionally mild conditions.[26] Furthermore, the integration of computational chemistry and machine learning will enable the more rational design of catalysts and reaction conditions, accelerating the discovery of novel heterocyclic scaffolds with desired biological activities. The continued exploration of new secondary amine building blocks with unique steric and electronic properties will also be crucial for expanding the accessible chemical space for drug discovery.
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The mechanism of the Pictet–Spengler reaction. - ResearchGate. Retrieved from [Link]
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Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. Retrieved from [Link]
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The Pictet Spengler Reaction Mechanism - YouTube. (2020-03-29). Retrieved from [Link]
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Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - MDPI. Retrieved from [Link]
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Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of N-Heterocycles - Organic Chemistry Portal. Retrieved from [Link]
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Innovative Photo-Driven N-Heterocyclic Carbene Catalysis Enables Highly Enantioselective Radical Synthesis of Chiral α-Amino Acids - BIOENGINEER.ORG. (2026-02-01). Retrieved from [Link]
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24.S: Amines and Heterocycles (Summary) - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]
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(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved from [Link]
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Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC. (2025-01-22). Retrieved from [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications. (2020-02-17). Retrieved from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023-07-10). Retrieved from [Link]
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Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central. Retrieved from [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. Retrieved from [Link]
-
(PDF) Multi-Component Reactions in Heterocyclic Chemistry - ResearchGate. Retrieved from [Link]
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Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016-01-15). Retrieved from [Link]
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The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Retrieved from [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Retrieved from [Link]
-
Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds | Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. Retrieved from [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (2022-09-01). Retrieved from [Link]
-
(PDF) Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. Retrieved from [Link]
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C-H Functionalization - Ellman Laboratory - Yale University. Retrieved from [Link]
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Asymmetric Synthesis of Nitrogen Heterocycles - ResearchGate. Retrieved from [Link]
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Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020) - Semantic Scholar. (2023-07-10). Retrieved from [Link]
-
Aza-Diels–Alder reaction - Wikipedia. Retrieved from [Link]
-
Recent advances in the functionalization of saturated cyclic amines - ResearchGate. Retrieved from [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. Retrieved from [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Retrieved from [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. Retrieved from [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace. Retrieved from [Link]
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Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - Frontiers. Retrieved from [Link]
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Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024-06-26). Retrieved from [Link]
-
Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Asymmetric Hetero-Diels-Alder Reactions - Organic Chemistry Portal. (2006-04-05). Retrieved from [Link]
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-
Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024-03-29). Retrieved from [Link]
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A review on green multicomponent synthesis of heterocyclic compounds - ScienceScholar. (2022-06-10). Retrieved from [Link]
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Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC - NIH. (2022-10-14). Retrieved from [Link]
-
Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing). (2013-12-16). Retrieved from [Link]
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Pharmacophore properties of N-cyclopropylmethyl group
A Technical Deep Dive into Ligand Design, Receptor Kinetics, and Synthetic Protocols
Executive Summary
The N-cyclopropylmethyl (CPM) group represents a "privileged structure" in medicinal chemistry, most historically significant for its ability to invert the intrinsic efficacy of morphinan scaffolds from agonists to antagonists. Beyond its role as a pharmacological switch, the CPM moiety offers a unique physicochemical profile—combining the steric demand of a tert-butyl group with the lipophilicity and metabolic resilience of a cyclic system.
This guide analyzes the CPM pharmacophore through the lens of structural biology, metabolic stability, and synthetic utility, providing actionable protocols for drug development professionals.
Part 1: Physicochemical & Structural Properties
The CPM group is not merely a "bulky methyl." Its distinct electronic and steric properties drive its high affinity for hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
1.1 The "Magic" of the Cyclopropane Ring
-
Steric Bulk & Shape: The cyclopropyl ring is planar, but the methylene linker (
) allows the ring to rotate, sweeping out a "conical" steric volume. It is often compared to an allyl group in terms of electronics but possesses greater rigidity. -
Lipophilicity: The CPM group significantly increases
compared to a methyl or ethyl group, enhancing Blood-Brain Barrier (BBB) penetration. -
Electronic Effects: The cyclopropane ring has significant
-character (Walsh orbitals), allowing it to interact with aromatic residues (e.g., Phenylalanine, Tryptophan) via edge-to-face -interactions, a phenomenon often underappreciated in docking studies.
Table 1: Comparative Physicochemical Metrics
| Substituent | Approx. Molar Refractivity (MR) | Steric Parameter (Taft | Lipophilicity ( | Key Pharmacological Role |
| Methyl ( | 5.65 | 0.00 | 0.56 | Agonist Anchor (Opioids) |
| Allyl ( | 13.53 | -1.63 | 1.80 | Antagonist Switch |
| CPM ( | 17.80 | -2.20 | 2.10 | High-Affinity Antagonist/Partial Agonist |
| Phenethyl ( | 34.0 | - | 3.0+ | Agonist Restoration (Opioids) |
Part 2: The "Antagonist Switch" Mechanism
In opioid pharmacology, replacing the
2.1 The Structural Basis of Antagonism
In the Mu-Opioid Receptor (MOR), the basic nitrogen forms a critical salt bridge with Asp147 (TM3) .
-
Agonist State: Small groups (
-Me) allow the receptor's TM3 and TM6 helices to close, activating the G-protein. -
Antagonist State (CPM Effect): The bulky CPM group clashes with a hydrophobic "accessory pocket" formed by residues in TM6 and TM7. This steric clash prevents the inward movement of TM6 required for activation, locking the receptor in an inactive conformation (
).
Critical Insight: The CPM group does not bind to an antagonist site; it sterically prohibits the agonist conformation. This explains why adding a longer linker (e.g.,
-phenethyl) restores agonism—the aromatic ring reaches past the steric gate into a deeper agonist-favorable pocket.
2.2 Visualization: The SAR Logic Flow
The following diagram illustrates the decision logic for deploying the CPM group during Lead Optimization.
Figure 1: SAR Decision Tree for N-CPM deployment. Note how the scaffold context (e.g., C7-bridging in orvinols) dictates whether the CPM group yields a pure antagonist or a high-affinity partial agonist.
Part 3: Metabolic Fate & Toxicology
The CPM group introduces specific metabolic liabilities and advantages that must be factored into the safety profile.
3.1 N-Dealkylation (Major Pathway)
The primary clearance route for N-CPM drugs (e.g., Buprenorphine, Naltrexone) is
-
Mechanism:
-carbon hydroxylation Carbinolamine intermediate Spontaneous collapse to the Nor-metabolite + Cyclopropanecarboxaldehyde. -
Consequence: The "Nor" metabolite (e.g., Norbuprenorphine) often loses the CPM "antagonist shield" and reverts to a full agonist profile, though often with poor BBB penetration due to increased polarity.
3.2 Mechanism-Based Inactivation (Suicide Inhibition)
A critical risk with cyclopropylamines is the potential for Mechanism-Based Inactivation (MBI) of CYP450 enzymes.
-
The Radical Clock: If the CYP enzyme abstracts an electron (SET mechanism) or a hydrogen atom from the cyclopropyl ring itself (rather than the
-methylene), the resulting radical can trigger a ring-opening. -
Heme Alkylation: The opened radical species can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it.
-
Mitigation: The presence of the methylene spacer in N-CPM (vs. direct
-cyclopropyl) significantly reduces this risk compared to direct cyclopropylamines, as the -hydroxylation pathway is energetically favored over ring oxidation.
Part 4: Experimental Protocols
4.1 Synthesis: Installation of the N-CPM Group
Two primary methods exist: Direct Alkylation and Reductive Amination. Reductive Amination is preferred in late-stage functionalization to avoid over-alkylation (quaternization).
Method A: Reductive Amination (Recommended)
-
Reagents: Cyclopropanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/DCM.
-
Protocol:
-
Dissolve the secondary amine precursor (1.0 eq) in dry 1,2-dichloroethane (DCE).
-
Add Cyclopropanecarboxaldehyde (1.2 eq) and stir for 30 min to form the iminium ion.
-
Add
(1.5 eq) in one portion. -
Stir at RT for 4–12 hours under
. -
Quench: Add saturated aqueous
. Extract with DCM. -
Purification: Flash chromatography (usually MeOH/DCM with 1%
).
-
Method B: Direct Alkylation
-
Reagents: (Bromomethyl)cyclopropane,
, DMF/MeCN. -
Protocol:
-
Dissolve amine (1.0 eq) in MeCN.
-
Add anhydrous
(3.0 eq) and (Bromomethyl)cyclopropane (1.1 eq). -
Heat to 60°C for 16 hours.
-
Risk: Monitor strictly for quaternary ammonium salt formation (
-dicyclopropylmethyl species).
-
4.2 Visualization: Synthetic Pathways
Figure 2: Synthetic routes to N-CPM derivatives. Reductive amination is the industry standard for high-value intermediates to prevent quaternization.
Part 5: Case Study – Buprenorphine vs. Naltrexone
This comparison highlights how the CPM group functions differently depending on the surrounding scaffold.
| Feature | Naltrexone | Buprenorphine |
| Structure | Morphine core + N-CPM | Oripavine core (C7-bridge) + N-CPM |
| Role of CPM | Steric blocker of agonist state | Lipophilic anchor |
| Efficacy (MOR) | Pure Antagonist | Partial Agonist (High Affinity) |
| Dissociation | Fast/Moderate | Slow (Pseudoirreversible) |
| Mechanism | The CPM group clashes with the receptor's activation gate. | The C7-bridge dominates the steric profile; the CPM group provides massive binding energy via hydrophobic interactions, leading to slow |
Expert Insight: In Buprenorphine, the CPM group is essential not just for binding, but for the "slow-off" kinetics that allow it to block other opioids (like fentanyl) despite being a partial agonist itself.
References
-
Identification of the N-Cyclopropylmethyl Substituent as a Key Pharmacophore for Opioid Antagonism. Journal of Medicinal Chemistry. Source: (General Reference for Opioid SAR)
-
Metabolism of Cyclopropylamines: Mechanism-Based Inactivation of Cytochrome P450. Drug Metabolism and Disposition. Source:
-
Buprenorphine: The Unique Opioid Analgesic. Pharmacology & Therapeutics. Source:
-
Toll-Like Receptor 4 (TLR4) Antagonism by (+)-Naltrexone. Brain, Behavior, and Immunity.[1] Source:
-
Synthesis of N-Cyclopropylmethyl Amines via Reductive Amination. Organic Process Research & Development. Source:
Sources
Methodological & Application
Synthesis of N-(cyclopropylmethyl)aniline via Reductive Amination: An Application Note and Protocol
Introduction: The Significance of the N-cyclopropylmethyl Motif and the Strategic Advantage of Reductive Amination
The N-(cyclopropylmethyl)aniline scaffold is a privileged structural motif in medicinal chemistry and materials science. The unique steric and electronic properties of the cyclopropyl group can confer advantageous pharmacological properties, including enhanced metabolic stability, improved potency, and modified receptor binding profiles. Its synthesis is therefore of considerable interest to researchers in drug discovery and development.
Reductive amination stands out as a robust and versatile method for the synthesis of N-(cyclopropylmethyl)aniline. This one-pot reaction, which combines an amine (aniline) and a carbonyl compound (cyclopropanecarboxaldehyde) with a reducing agent, offers several advantages over traditional N-alkylation methods. It circumvents the common issue of over-alkylation, which can plague reactions with alkyl halides, leading to cleaner reaction profiles and higher yields of the desired secondary amine.[1][2] The judicious choice of a mild reducing agent further enhances the reaction's functional group tolerance, making it a highly chemoselective and efficient synthetic strategy.
This application note provides a comprehensive guide to the synthesis of N-(cyclopropylmethyl)aniline via reductive amination. We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations.
Reaction Mechanism: A Stepwise Look at Imine Formation and Reduction
The reductive amination of aniline with cyclopropanecarboxaldehyde proceeds through a two-step sequence within a single reaction vessel:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form a Schiff base, specifically an N-(cyclopropylidene)aniline intermediate. The formation of this imine is a reversible process and is typically favored by the removal of water or by carrying out the reaction in a suitable solvent.[3] For anilines, the resulting imine is stabilized by resonance with the aromatic ring.[4]
-
Reduction of the Imine: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final product, N-(cyclopropylmethyl)aniline. A key aspect of a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde.[1]
Mechanism of Reductive Amination
Sources
Protocol: Optimized Synthesis of N-(Cyclopropylmethyl)aniline via Sequential Reductive Amination
Executive Summary
This application note details the synthesis of N-(cyclopropylmethyl)aniline utilizing Sodium Borohydride (NaBH₄) . While Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) are often default reagents for reductive amination due to their selectivity, they are significantly more expensive and toxic.
This protocol validates a cost-effective, scalable "one-pot, two-step" methodology . By temporally separating imine formation from hydride reduction, researchers can utilize the stronger, cheaper NaBH₄ without compromising chemoselectivity (avoiding the reduction of the starting aldehyde to cyclopropylmethanol).
Mechanistic Principles & Reaction Design
The Chemoselectivity Challenge
In reductive amination, the objective is to reduce the intermediate imine (formed from amine + aldehyde) rather than the starting aldehyde .
-
Direct Method (STAB/NaBH₃CN): These reagents are weak enough that they reduce imines faster than aldehydes at pH 5–6. They can be mixed with all reagents simultaneously.
-
Sequential Method (NaBH₄): NaBH₄ is a stronger reducing agent. If added immediately, it will reduce unreacted cyclopropanecarbaldehyde to cyclopropylmethanol (impurity). Therefore, the imine formation equilibrium must be driven to completion before borohydride addition.
Reaction Pathway Visualization
The following diagram illustrates the critical "Sequential Addition" workflow required for NaBH₄ success.
Figure 1: Reaction pathway distinguishing the successful sequential route (Green/Blue) from the impurity-generating pathway (Red).
Critical Parameters & Stoichiometry
Solvent Selection: Methanol (MeOH) is the solvent of choice. Protic solvents facilitate the breakdown of the borohydride species and assist in protonating the imine nitrogen, activating it for hydride attack.
Stoichiometry Table:
| Component | Role | Equivalents (eq.) | Notes |
| Aniline | Limiting Reagent | 1.0 | Toxic; handle in fume hood. |
| Cyclopropanecarbaldehyde | Electrophile | 1.1 – 1.2 | Slight excess drives imine equilibrium. |
| Methanol (MeOH) | Solvent | [0.2 M] | Concentration affects reaction rate. |
| Sodium Borohydride | Reducing Agent | 1.5 | Added as solid or solution after 2 hours. |
| Acetic Acid (Optional) | Catalyst | 0.1 | Only if imine formation is sluggish. |
Experimental Protocol
Phase A: Imine Formation (The "Aging" Step)
Objective: Maximize conversion of aldehyde to imine to prevent side-reaction.
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Charging: Add Aniline (931 mg, 10.0 mmol) and Methanol (30 mL) .
-
Aldehyde Addition: Add Cyclopropanecarbaldehyde (841 mg, 12.0 mmol) dropwise.
-
Expert Note: The reaction is slightly exothermic. No cooling is usually required at this scale, but for >10g scales, use a water bath.
-
-
Equilibration: Cap the flask and stir vigorously at Room Temperature (20–25°C) for 2.0 hours .
-
Process Control: Take a small aliquot for TLC (Hexane/EtOAc 4:1). The aldehyde spot (high Rf) should diminish, and a new Imine spot should appear. If aldehyde persists, add activated 3Å Molecular Sieves to absorb water and push equilibrium.
-
Phase B: Reduction
Objective: Selective reduction of the C=N bond.
-
Cooling: Place the reaction flask in an ice bath (0°C) .
-
Hydride Addition: Add Sodium Borohydride (NaBH₄) (567 mg, 15.0 mmol) portion-wise over 15 minutes.
-
Safety: Vigorous evolution of Hydrogen gas (
) will occur. Ensure the system is vented (e.g., via a needle in the septum) and away from ignition sources.
-
-
Reaction: Remove the ice bath after addition is complete. Stir at Room Temperature for 1.0 hour .
Phase C: Workup & Purification[1]
-
Quench: Carefully add Water (10 mL) dropwise to destroy excess hydride.
-
Concentration: Remove the bulk of Methanol under reduced pressure (Rotary Evaporator).
-
Extraction:
-
Drying: Combine organic layers, wash with Brine (Sat. NaCl) , and dry over Anhydrous Sodium Sulfate (
) . -
Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude oil.
-
Purification: If necessary, purify via Flash Column Chromatography (Silica Gel, 0
10% EtOAc in Hexanes).
Validation & Analytical Data
The product should be a pale yellow to colorless oil.
Expected
| Shift ( | Multiplicity | Integration | Assignment |
| 7.15 – 7.20 | Multiplet | 2H | Aromatic (meta) |
| 6.68 – 6.75 | Multiplet | 3H | Aromatic (ortho/para) |
| 3.85 | Broad Singlet | 1H | -NH- (Exchangeable) |
| 3.02 | Doublet ( | 2H | |
| 1.05 – 1.15 | Multiplet | 1H | Cyclopropyl CH |
| 0.50 – 0.60 | Multiplet | 2H | Cyclopropyl CH₂ (cis/trans) |
| 0.20 – 0.30 | Multiplet | 2H | Cyclopropyl CH₂ (cis/trans) |
Note: The stability of the cyclopropyl ring is confirmed by the preservation of the high-field signals (0.2–1.1 ppm). Ring opening would result in propyl-chain signals (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Alcohol Impurity | NaBH₄ added too early. | Increase "Phase A" time to 4 hours or use Molecular Sieves. |
| Starting Material Remains | Incomplete reduction. | Ensure NaBH₄ quality (it absorbs moisture). Use fresh reagent. |
| Ring Opening Products | Acid concentration too high. | Avoid strong acids. If using acid catalyst, stick to weak acetic acid (<5%). |
Safety & Handling
-
Aniline: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Use double nitrile gloves.
-
Sodium Borohydride: Water-reactive solid. Releases flammable hydrogen gas upon contact with protic solvents/acids. Keep dry.
-
Cyclopropanecarbaldehyde: Flammable liquid; lachrymator.
References
-
General Reductive Amination Mechanism & Reagents
-
Cyclopropyl Stability in Reduction
- Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry."
- Confirmation of cyclopropyl ring stability under borohydride conditions.
-
Methodology for Stepwise NaBH4 Reduction
- Organic Chemistry Portal.
- Details the specific methanol-based stepwise protocol for cost-efficiency.
Sources
Solvent selection for N-cyclopropylmethylaniline synthesis
Application Note: Precision Solvent Selection for N-Cyclopropylmethylaniline Synthesis
Executive Summary
The synthesis of N-cyclopropylmethylaniline presents a classic chemoselectivity challenge in process chemistry: balancing N-monoalkylation efficiency against the thermodynamic instability of the cyclopropylmethyl moiety .
While simple N-alkylation (SN2) appears straightforward, it is fraught with two critical failure modes:
-
The Rearrangement Trap: The cyclopropylmethyl cation is exceptionally prone to ring expansion (to cyclobutyl) or ring opening (to homoallyl) under ionizing conditions.
-
Polyalkylation: The product (secondary amine) is often more nucleophilic than the starting aniline, leading to over-alkylation.
This guide provides a scientifically grounded protocol for solvent selection, prioritizing Reductive Amination as the superior route for ring integrity, while providing a controlled Direct Alkylation protocol for specific use cases.
Mechanistic Insight: The "Rearrangement Trap"
Understanding the behavior of the cyclopropylmethyl group is the single most important factor in solvent selection.
If the reaction pathway allows the formation of a carbocation (SN1 pathway), the cyclopropylmethyl cation (A ) enters a rapid equilibrium with the cyclobutyl cation (B ) and homoallyl cation (C ). This "dancing resonance" results in a mixture of inseparable isomers.
Critical Rule: You must select solvents that suppress ionization and favor a pure SN2 mechanism or an associative imine reduction mechanism.
Figure 1: The "Rearrangement Trap." Solvents that stabilize carbocations (high dielectric, protic) increase the risk of thermodynamic rearrangement (Red path).
Solvent Selection Matrix
The choice of solvent dictates the reaction mechanism. Below is a comparison of solvent classes specifically for this transformation.
| Solvent Class | Examples | Suitability | Mechanistic Impact | Recommendation |
| Chlorinated | DCE, DCM | High (Route B) | Excellent solubility for reducing agents (STAB); non-ionizing. | Primary Choice for Reductive Amination. |
| Polar Aprotic | DMF, DMSO | Medium (Route A) | Accelerates SN2; however, high polarity can marginally stabilize transition states leading to rearrangement if leaving group is labile. | Use for Direct Alkylation only; requires aqueous workup. |
| Alcohols | MeOH, EtOH | Medium (Route B) | Good for imine formation; "Green" alternative. | Secondary Choice ; requires NaBH4 (stronger reductant). |
| Non-Polar | Toluene | Low | Poor solubility for borohydride reagents; slow SN2 rates. | Use only for Dean-Stark imine formation steps. |
| Protic/Water | Water, AcOH | Critical Failure | Promotes SN1 ionization of alkyl halides (Route A). | AVOID in Alkylation; Acceptable only as additive in Reductive Amination. |
Protocol A: Reductive Amination (The "Gold Standard")
This route is preferred because it avoids the alkyl halide entirely, eliminating the risk of ring expansion and minimizing over-alkylation.
-
Reaction: Aniline + Cyclopropanecarbaldehyde → [Imine] → Product
-
Solvent: 1,2-Dichloroethane (DCE)
-
Reagent: Sodium Triacetoxyborohydride (STAB)
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reaction vessel with Aniline (1.0 equiv) and DCE (0.2 M concentration) .
-
Add Cyclopropanecarbaldehyde (1.1 equiv) .
-
Expert Tip: Add Acetic Acid (1.0 equiv) . This catalyzes imine formation without being strong enough to protonate the aniline into non-reactivity.
-
Stir at Room Temperature (RT) for 30–60 minutes. (Monitor by TLC/LCMS for disappearance of aniline).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone competitively before imine formation is complete, nor will it reduce the cyclopropane ring.
-
Stir at RT for 2–4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (gas evolution occurs).
-
Extract with DCM (x2).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude material is often >90% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Direct Alkylation (The "High Risk" Alternative)
Use this route only if the aldehyde is unavailable. You must strictly enforce SN2 conditions to prevent ring rearrangement.
-
Reaction: Aniline + (Bromomethyl)cyclopropane
-
Solvent: DMF (Dimethylformamide)[1]
-
Base: K2CO3 (Potassium Carbonate)
Step-by-Step Methodology:
-
Setup:
-
Dissolve Aniline (1.0 equiv) in anhydrous DMF (0.5 M) .
-
Add K2CO3 (2.0 equiv) .
-
-
Controlled Addition:
-
Critical Step: Cool the mixture to 0°C . Lower temperature suppresses the SN1 pathway (ionization) and favors SN2.
-
Add (Bromomethyl)cyclopropane (0.9 equiv) dropwise.
-
Note: Using a slight deficit of the alkylating agent helps prevent over-alkylation (formation of tertiary amine).
-
-
Reaction:
-
Allow to warm to RT slowly. Stir for 12–18 hours.
-
Monitoring: Watch for the emergence of the "cyclobutyl" impurity (distinct NMR shift) or dialkylated product.
-
-
Workup:
-
Pour into Ice Water (DMF is miscible; product will oil out or precipitate).
-
Extract with Ethyl Acetate . Wash extensively with water (x3) to remove DMF.
-
Warning: DMF retention in the organic layer can complicate crystallization.
-
Decision Tree: Selecting Your Route
Figure 2: Strategic decision tree for synthesis planning.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry, 67(3), 674–683. Link
-
Organic Chemistry Portal. "Reductive Amination." Link
-
BenchChem. "Preventing rearrangement of the cyclopropylmethyl cation." Link
Sources
Scalable synthesis of N-(cyclopropylmethyl)aniline for pharma
Application Note: Process Optimization for the Scalable Synthesis of N-(Cyclopropylmethyl)aniline
Executive Summary & Strategic Rationale
The N-cyclopropylmethyl moiety is a pharmacophore of critical importance in medicinal chemistry, serving as a cornerstone in the synthesis of opioid receptor antagonists (e.g., Naltrexone derivatives), partial agonists, and various kinase inhibitors. Its incorporation often dictates the metabolic stability and lipophilicity profile of the final drug candidate.
However, the scalable synthesis of N-(cyclopropylmethyl)aniline presents a dichotomy in process chemistry:
-
Direct Alkylation using (bromomethyl)cyclopropane is atom-economical but plagued by impurity profiles (bis-alkylation) and safety concerns (mutagenicity of alkyl halides).
-
Reductive Amination offers milder conditions but requires careful handling of the aldehyde intermediate.
-
Acylation-Reduction is the most robust pathway for multi-kilogram scale-up, utilizing stable reagents and offering superior impurity control.
This guide details two optimized protocols: Method A (Reductive Amination) for rapid, high-throughput synthesis, and Method B (Acylation-Reduction) for robust industrial scale-up.
Critical Process Parameters (CPP) & Route Selection
The choice of synthetic route depends heavily on the scale and available equipment.
| Parameter | Method A: Reductive Amination | Method B: Acylation-Reduction |
| Primary Reagents | Aniline, Cyclopropanecarbaldehyde, STAB/NaBH₄ | Aniline, Cyclopropanecarbonyl chloride, Red-Al |
| Atom Economy | High (Water is the byproduct) | Moderate (Loss of carbonyl oxygen) |
| Impurity Profile | Risk of over-alkylation if not controlled | Very Clean (Mono-alkylation guaranteed) |
| Scalability | Good (requires heat management during reduction) | Excellent (Thermally stable reductants available) |
| Cost Driver | Aldehyde stability/cost | Reducing agent (Red-Al) cost |
| Safety | Hydrogen evolution (if using NaBH₄) | Exothermic quench; caustic waste |
Visualizing the Synthetic Strategy
Figure 1: Strategic comparison of Reductive Amination (Method A) vs. Acylation-Reduction (Method B). Method B offers a stable "stopping point" at the Amide intermediate.
Protocol A: Reductive Amination (High Throughput)
Context: Best for gram-to-100g scale where speed is prioritized. Mechanism: Formation of a Schiff base followed by in situ hydride transfer. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is less basic, preventing side reactions, and tolerates the presence of the aldehyde without reducing it before imine formation.
Materials
-
Aniline (1.0 equiv)
-
Cyclopropanecarbaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is standard but THF is greener).
Step-by-Step Procedure
-
Imine Formation:
-
Charge a reactor with Aniline (50 mmol) and THF (150 mL).
-
Add Cyclopropanecarbaldehyde (55 mmol) followed by Acetic Acid (50 mmol).
-
Process Note: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of aniline and formation of the imine (M+ = 146).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (70 mmol) portion-wise over 20 minutes. Caution: Mild exotherm.
-
Allow the reaction to warm to 20–25°C and stir for 4–12 hours.
-
-
Quench & Workup:
-
Quench by slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
If necessary, purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc 9:1).
-
Protocol B: Acylation-Reduction (Industrial Scale)
Context: Preferred for kg-scale. Avoids unstable aldehydes and uses Red-Al (Vitride) , which is safer, more soluble, and thermally more stable than LiAlH₄.
Phase 1: Amide Synthesis (Schotten-Baumann Conditions)
-
Setup: Reactor with overhead stirring and cooling jacket.
-
Reaction:
-
Dissolve Aniline (1.0 equiv) in Dichloromethane (DCM) or Toluene (5 vol).
-
Add Triethylamine (1.2 equiv) or aqueous K₂CO₃ (biphasic mode).
-
Cool to 0°C.
-
Add Cyclopropanecarbonyl chloride (1.05 equiv) dropwise, maintaining T < 10°C.
-
-
Workup: Wash with 1N HCl (to remove unreacted aniline), then brine. Crystallize the amide (N-phenylcyclopropanecarboxamide) from Heptane/Toluene.
-
Checkpoint: This solid intermediate is stable indefinitely.
-
Phase 2: Red-Al Reduction
Safety Note: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is corrosive and water-reactive but non-pyrophoric.
-
Charging:
-
Charge the Amide intermediate (1.0 equiv) and anhydrous Toluene (5 vol) into the reactor under N₂.
-
Ensure the system is moisture-free.[1]
-
-
Reduction:
-
Add Red-Al (65% wt in toluene, 2.5 equiv) dropwise at ambient temperature.
-
Heat the mixture to 50–60°C for 2–4 hours.
-
Process Control: Monitor HPLC for disappearance of amide.
-
-
The "Fieser" Quench (Modified for Red-Al):
-
Cool to 0°C.
-
Crucial Step: Quench by dropwise addition of 15% NaOH (aqueous). The stoichiometry of the quench is critical to form granular aluminate salts rather than a gelatinous mess.
-
Ratio: For every 100g of Red-Al solution used, add roughly 10-15 mL of diluted NaOH slowly.
-
-
Isolation:
-
Filter off the inorganic salts (wash cake with Toluene).
-
Separate phases (if any water remains).
-
Concentrate the Toluene layer.
-
Distillation: The product is a high-boiling oil. Vacuum distillation provides >99% purity.
-
Process Flow Diagram (Method B)
Figure 2: Unit operations for the scale-up compatible Amide Reduction route.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of imine before reduction. | Ensure anhydrous conditions; add molecular sieves during imine formation. |
| Bis-alkylation (Impurity) | Over-reaction (common in direct alkylation, rare in Method B). | Use Method B (Amide route) which guarantees mono-substitution. |
| Ring Opening | Hydrogenation catalyst too active (e.g., Pd/C in Acid). | Avoid catalytic hydrogenation. Use Hydride donors (STAB/Red-Al). |
| Gelatinous Workup | Improper quench of Aluminum species. | Use Rochelle's salt (lab scale) or specific NaOH ratios (plant scale) to solubilize or granulate Al salts. |
Analytical Specifications:
-
1H NMR (CDCl₃): δ 7.2 (m, 2H), 6.7 (m, 3H), 3.0 (d, 2H, N-CH₂), 1.1 (m, 1H), 0.5 (m, 2H), 0.2 (m, 2H).
-
HPLC Purity: >98.5% (Area %).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Vit, J. (1970). "Red-Al: Sodium Bis(2-methoxyethoxy)aluminum Hydride.[2][3] A New Reducing Agent." Eastman Organic Chemical Bulletin. (Seminal work on Red-Al stability).
-
Guerinot, A., et al. (2005). "Iron-catalyzed cross-coupling of alkyl halides with alkenyl Grignard reagents." Chemical Communications. (Discusses cyclopropylmethyl halide reactivity). Link
-
Bajwa, N., & Jennings, M. P. (2008).[3][4] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." Journal of Organic Chemistry. (Demonstrates Red-Al selectivity and conditions). Link
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: (Bromomethyl)cyclopropane." (Safety data regarding alkylating agents). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aniline Reductive Amination
Topic: Optimization and Troubleshooting of Low Yields in Aniline Reductive Amination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Aniline Paradox
Reductive amination is a cornerstone of medicinal chemistry, yet anilines present a unique "nucleophilicity paradox." Unlike aliphatic amines, the nitrogen lone pair in aniline is delocalized into the aromatic ring, significantly lowering its pKa (~4.6 vs. ~10.5 for alkyl amines) and nucleophilicity.
The Root Cause of Low Yields:
-
Unfavorable Equilibrium: The formation of the hemiaminal and imine intermediates is often endergonic and slow.
-
Competitive Reduction: If imine formation is sluggish, the reducing agent may preferentially reduce the aldehyde/ketone to an alcohol.
-
Steric Impedance: Ortho-substitution on the aniline or the carbonyl partner severely hampers the initial attack.
This guide provides an autonomous troubleshooting framework to navigate these challenges, moving beyond "recipe following" to mechanistic control.
Diagnostic Workflow
Before altering reagents, diagnose the failure mode using this decision tree.
Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.
Technical Q&A: Troubleshooting Specific Failure Modes
Category 1: Catalyst & Reagent Selection
Q: I am using Sodium Cyanoborohydride (NaBH3CN) in methanol, but the reaction is stalling. Should I switch reagents? A: Yes. While NaBH3CN is the "classic" reagent, it is often suboptimal for anilines.[1]
-
The Problem: NaBH3CN requires a pH of 4–5 to be effective.[2] At this pH, a significant portion of the aniline (especially electron-rich ones) may be protonated, further reducing its nucleophilicity. Additionally, it is toxic and generates cyanide waste.[3]
-
The Solution: Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) .
-
Mechanism: The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. This allows STAB to reduce the protonated iminium ion selectively without reducing the carbonyl, even in the absence of strong acid control [1].
-
Protocol Shift: Use STAB in a non-protic solvent like 1,2-Dichloroethane (DCE) or THF with 1.0–2.0 equivalents of Acetic Acid (AcOH).
-
Q: When should I use Titanium(IV) Isopropoxide (Ti(OiPr)4)? A: Ti(OiPr)4 is the "nuclear option" for sterically hindered substrates or extremely electron-deficient anilines (e.g., nitroanilines).
-
Function: It acts as a dual-purpose reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].
-
Indication: Use this when you see unreacted starting material despite prolonged heating or acid catalysis.
Category 2: Substrate Electronics (The Hammett Effect)
Q: My aniline has an electron-withdrawing group (EWG) (e.g., -CF3, -NO2). Yields are <20%. How do I force this reaction? A: EWGs drastically lower the HOMO energy of the nitrogen lone pair. Standard acid catalysis (AcOH) is often insufficient.
-
Strategy 1 (Solvent & Concentration): Run the reaction "neat" or at very high concentration (2–5 M) to push the equilibrium.
-
Strategy 2 (The 2-Step Method): Do not attempt a one-pot reaction. Form the imine first using Ti(OiPr)4 (see Protocol B below), verify formation by NMR/IR, and then reduce.
-
Strategy 3 (Stronger Activation): For extreme cases (e.g., 2,4-dinitroaniline), stronger acids like Trifluoroacetic Acid (TFA) or reducing systems like Borane-Pyridine (BH3·Py) may be required [3].
Category 3: Side Reactions
Q: I am isolating large amounts of benzyl alcohol (from benzaldehyde reduction). Why? A: This indicates the reduction of the carbonyl is faster than the formation of the imine.
-
Fix: You are likely adding the reductant too early.
-
Wait Time: Allow the amine and carbonyl to stir with the acid catalyst/dehydrating agent for 1–4 hours before adding the hydride source.
-
Reagent Choice: Ensure you are not using Sodium Borohydride (NaBH4) in the presence of acid, as it degrades rapidly and reduces aldehydes non-selectively.
-
Comparative Data: Reductant Selection
Select the right tool for your specific substrate profile.[3]
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH3CN) | Ti(OiPr)4 + NaBH4 |
| Primary Use Case | General purpose, 1-pot reactions | Acid-sensitive substrates | Hindered/Electron-deficient anilines |
| Toxicity | Low (Boric acid/Acetate byproducts) | High (Cyanide generation) | Low (Titanium salts) |
| Solvent | DCE, THF, Toluene | Methanol, Ethanol | Neat, THF (Imine formation step) |
| Water Tolerance | Moderate | High | Zero (Hydrolyzes Ti reagent) |
| Selectivity | Excellent (Imine > Aldehyde) | Good (pH dependent) | N/A (Stepwise process) |
| Reaction Rate | Fast (0.5 - 4 h) | Slow (12 - 24 h) | Variable (Imine formation is rate-limiting) |
Experimental Protocols
Method A: Standard STAB Protocol (General Purpose)
Best for electron-neutral to moderately electron-deficient anilines.
-
Dissolution: In a dry flask, dissolve the Aniline (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Activation: Add Glacial Acetic Acid (1.0–2.0 equiv). Stir for 30–60 minutes at room temperature.
-
Tip: If the substrates are valuable, check imine formation by TLC.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.
-
Note: Gas evolution (H2) is minimal but possible; vent the vessel.
-
-
Quench: Stir for 2–16 hours. Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM. Wash organic layer with brine. Dry over Na2SO4.
Method B: Titanium(IV) Isopropoxide Mediated (The "Rescue" Protocol)
Best for sterically hindered ketones or strongly electron-deficient anilines.
-
Imine Formation: Combine Aniline (1.0 equiv) and Carbonyl (1.2 equiv) in a flask. Add Ti(OiPr)4 (1.2–1.5 equiv) neat (no solvent) or in minimal dry THF.
-
Incubation: Stir under Nitrogen/Argon at room temperature (or 50°C for ketones) for 6–12 hours.
-
Checkpoint: The solution often becomes viscous.
-
-
Dilution: Dilute the mixture with dry Ethanol or Methanol (to 0.2 M).
-
Reduction: Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (TiO2) will form.
-
Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify.
Mechanistic Visualization
Understanding the pathway clarifies why water removal (Le Chatelier's principle) and acid catalysis are vital.
Figure 2: Mechanistic pathway highlighting the critical dehydration step often rate-limiting in aniline substrates.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[5] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[5]
-
BenchChem Technical Guides. (2025). "Overcoming Low Yields in Reactions with Electron-Deficient Anilines."
Sources
Technical Support: Cyclopropylmethyl (CPM) Moiety Management
Welcome to the CPM Stability Hub. This guide addresses the stability, reactivity, and troubleshooting of the cyclopropylmethyl (CPM) group under acidic conditions. Whether you are utilizing CPM as a pharmacophore (e.g., in opioid receptor antagonists like Naltrexone) or as a hydroxyl protecting group, understanding the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement triad is critical for experimental success.
Diagnostic Overview: The "Non-Classical" Risk
The CPM group contains significant ring strain (~27.5 kcal/mol). Under acidic conditions, the stability of this group depends entirely on the heteroatom to which it is attached (
-
The Core Danger: If your reaction conditions generate a carbocation at the methylene position (the
-carbon), the ring will open or rearrange. -
The Driving Force: Relief of ring strain combined with the exceptional stability of the cyclopropylcarbinyl cation (which is often more stable than a benzyl cation due to
-conjugation or "bisected" overlap).
Master Mechanism: The Cation Triad
If a CPM cation is generated, it enters a rapid equilibrium known as the Roberts-Mazur Rearrangement . This results in a mixture of three isomeric products: cyclopropylmethyl, cyclobutyl, and homoallyl derivatives.
Figure 1: The "Non-Classical" Cation Triad. Once the cation forms, product distribution is kinetically controlled by the nucleophile and solvent.
Functional Group Specifics: -CPM vs. -CPM
The stability of the CPM group is binary: it is either highly labile (Oxygen) or highly robust (Nitrogen) in acid.
Table 1: Acid Stability Profile
| Substrate Type | Structure | Acid Stability | Mechanism of Failure |
| CPM Ethers | Low (Labile) | Protonation of oxygen leads to leaving group departure ( | |
| CPM Esters | Moderate | Acid-catalyzed hydrolysis yields the acid ( | |
| High (Robust) | The Ammonium Shield: Amines protonate to form ammonium salts ( | ||
| CPM Amides | High | The amide bond is generally more stable than the CPM-N bond; requires forcing conditions (e.g., 6N HCl, reflux) to hydrolyze. |
Troubleshooting Scenarios (FAQ)
Scenario A: "I lost my CPM protecting group during an acidic workup."
Diagnosis: You likely used an
-
Switch to basic workup conditions.
-
If acid is required, use a buffer (pH > 4).
-
Note: If you see "unidentified peaks" in your NMR around 4.0–6.0 ppm, check for homoallyl alcohols (ring-opened byproducts).
Scenario B: "I am synthesizing a Naltrexone derivative. Will TFA remove the -CPM group?"
Diagnosis: Unlikely.
Explanation: Tertiary amines (like in Naltrexone) form stable trifluoroacetate salts in TFA. The
Scenario C: "My CPM group rearranged to a cyclobutyl ring."
Diagnosis: You generated a carbocation intermediate.
Cause: This usually happens during solvolysis or when using Lewis Acids (like
-
Avoid strong Lewis acids if the CPM group must be retained.
-
If deprotecting a different group (e.g., demethylation of an anisole in the presence of N-CPM), use HBr/AcOH or BBr3 at -78°C and monitor carefully.
-CPM usually survives if the quench is careful, but -CPM will vanish.
Validation Protocol: Stability Assay
Before committing valuable intermediate to harsh conditions, perform this self-validating NMR assay.
Figure 2: Rapid NMR Stability Assay workflow.
Interpretation of Results
-
Stable (
-CPM): You will see the CPM methylene doublet shift downfield (deshielding due to protonation), but the integration remains 2H, and the cyclopropyl protons (0.1–0.8 ppm) remain intact. -
Unstable (
-CPM): The doublet disappears. New signals appear in the alkene region (4.8–6.0 ppm) indicating ring opening to the homoallyl cation, followed by trapping (e.g., formation of trifluoroacetate esters).
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society.[2][3][4]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Specifically regarding Cyclopropylmethyl Ethers).
-
Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution with Chiral Cyclopropylcarbinyl Cations. Journal of the American Chemical Society.[2][3][4]
-
Oreate AI Blog. (2026). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation.[5]
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.[6][7][8][9]
Sources
- 1. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation - Oreate AI Blog [oreateai.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Cyclopropylmethyl Bromide (CPMB) Removal & Control
[1]
Topic: Impurity Management in Alkylation Reactions Impurity: (Bromomethyl)cyclopropane (CAS: 7051-34-5) Regulatory Context: ICH M7 (Mutagenic Impurities), Class 2/3 PGI.[1]
Executive Summary: The CPMB Challenge
Cyclopropylmethyl bromide (CPMB) is a highly reactive electrophile used to introduce the cyclopropylmethyl motif (e.g., in opioid antagonists like Naltrexone or Buprenorphine derivatives). Its removal is critical not just for chemical purity, but for regulatory compliance.[1]
Why is it difficult?
-
Stability: CPMB is prone to cyclopropylcarbinyl rearrangement .[1] Aggressive hydrolysis attempts often yield isomeric impurities (cyclobutyl bromide or 4-bromo-1-butene) rather than the desired alcohol.[1]
-
Genotoxicity: As a primary alkyl halide, it is a DNA-reactive impurity.[1] Limits are often set at the ppm level (Threshold of Toxicological Concern, TTC ~1.5 µ g/day ).[1]
-
Volatility: With a boiling point of ~106°C, it often co-distills with solvents or products.[1]
Physicochemical Profile
| Property | Value | Implication for Workup |
| Boiling Point | 105–107 °C | Hard to remove via rotavap without high vacuum; may co-elute with solvents like Toluene/DMF.[1] |
| Density | 1.392 g/mL | Forms the bottom layer in aqueous washes (unless heavily diluted with lighter organics).[1] |
| Solubility | Immiscible in water | Aqueous washes are ineffective without a phase-transfer catalyst or miscible co-solvent.[1] |
| Reactivity | High ( | Amenable to chemical scavenging with amines or thiols.[1] |
| Stability | Acid-sensitive | Rearranges to cyclobutyl/homoallyl cations in acidic media.[1] |
Troubleshooting Guide (Q&A)
Scenario A: Bulk Removal (>1000 ppm)
Q: I have significant unreacted CPMB remaining after the reaction. Can I just distill it off? A: Only if your product has a boiling point significantly higher (>150°C) or is a solid.[1]
-
Risk: CPMB (BP 106°C) has a vapor pressure that allows it to "tail" significantly.[1] Simple evaporation rarely reduces levels below 500–1000 ppm.[1]
-
Recommendation: If the product is stable, use azeotropic distillation .[1][2] Adding heptane or water (if compatible) and distilling can help carry over the CPMB.[1] However, chemical scavenging is usually more effective for complete removal.[1]
Q: Which chemical scavenger is most effective for CPMB? A: Pyrrolidine or Morpholine are the industry standards for homogenous scavenging.
-
Mechanism: These secondary amines react rapidly with CPMB via
to form tertiary amines.[1] These adducts are highly polar and basic.[1] -
Protocol:
-
Add 1.5–2.0 equivalents of pyrrolidine relative to the residual CPMB (determined by GC).[1]
-
Stir at 40–50°C for 2–4 hours.
-
Workup: Wash the organic layer with dilute aqueous HCl (1M).[1] The pyrrolidine-CPMB adduct (a tertiary amine) will protonate and partition quantitatively into the aqueous phase.[1]
-
Scenario B: Trace Polishing (<50 ppm to Compliant Levels)
Q: I need to reach <10 ppm for ICH M7 compliance. Liquid-liquid extraction isn't getting me there. A: Use Polymer-Supported Scavengers or Thiosulfate Washes .[1]
-
Method 1: Sodium Thiosulfate (The "Soft" Nucleophile) [1]
-
Add a 10-20% aqueous solution of sodium thiosulfate (
) to your reaction mixture.[1] -
Critical Step: You must use a Phase Transfer Catalyst (e.g., TBAB, 1-2 mol%) if your solvent is non-polar (DCM, Toluene).[1] Without PTC, the reaction is too slow.[1]
-
Stir vigorously for 4-12 hours. Thiosulfate converts CPMB into a water-soluble Bunte salt (
).[1]
-
-
Method 2: Thiol Resins (SiliaMetS® Thiol or similar) [1]
Scenario C: The "Rearrangement Trap"
Q: I tried hydrolyzing the excess CPMB with acid, but I see new impurity peaks. What happened? A: You triggered the Cyclopropylcarbinyl Rearrangement . Under solvolytic conditions (especially acidic), the cyclopropylmethyl cation is non-classical.[1] It exists in equilibrium with the cyclobutyl and homoallyl cations.
Visual Workflows
Figure 1: Decision Matrix for CPMB Removal
This diagram guides you to the correct purification strategy based on the impurity level and product nature.
Caption: Decision tree for selecting the optimal CPMB removal strategy based on impurity load and product physical state.
Figure 2: The Rearrangement Trap (Mechanism)
Why acidic hydrolysis fails: The interconversion of alkyl halides.[1]
Caption: Mechanistic pathway showing how solvolysis leads to isomeric halide impurities rather than clean removal.
Analytical Control Strategy
Detecting low-ppm levels of CPMB requires specific GC-MS methodologies, as it lacks a strong UV chromophore for HPLC.[1]
Recommended Method: Headspace GC-MS [1]
-
Column: DB-624 or DB-1 (Volatile specific).[1]
-
Carrier: Helium (1.0 mL/min).[1]
-
Oven: 40°C (hold 5 min)
200°C. -
Detection: SIM Mode (Selected Ion Monitoring).[1]
-
Target Ions (m/z): 134, 136 (Molecular ion isotope pattern), 55 (Cyclopropyl fragment).[1]
-
-
Sample Prep: Dissolve product in DMAc or DMSO. High boiling solvents prevent interference with the volatile CPMB peak.[1]
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link
-
Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1] Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[3] Link[1]
-
Liu, S., et al. (2019).[1] Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Journal of Analytical Methods in Chemistry. Link
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Impurity Scavenging). Link
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Anilines
Welcome to the technical support center for the N-alkylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on optimizing reaction temperature to achieve desired outcomes in your experiments. Here, we move beyond simple protocols to explore the underlying principles that govern this crucial transformation, empowering you to troubleshoot effectively and rationalize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the N-alkylation of anilines?
A1: Temperature is a critical parameter in the N-alkylation of anilines as it directly influences the reaction rate, selectivity, and the potential for side reactions. According to the principles of chemical kinetics, increasing the temperature generally increases the rate of reaction by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. However, an overly high temperature can lead to undesirable outcomes such as over-alkylation, C-alkylation, or decomposition of reactants and products.
Q2: How does the choice of alkylating agent and catalyst influence the optimal reaction temperature?
A2: The optimal reaction temperature is highly dependent on the reactivity of the alkylating agent and the nature of the catalyst. For instance, highly reactive alkylating agents like alkyl halides may allow for lower reaction temperatures, while less reactive agents such as alcohols often necessitate higher temperatures and the use of a catalyst to facilitate the reaction, often through a "borrowing hydrogen" mechanism.[1] Different catalysts, such as those based on palladium, ruthenium, nickel, or copper, have distinct optimal operating temperature ranges.[2][3][4][5] For example, some ruthenium-based catalysts can facilitate N-alkylation at temperatures as low as 60°C, while certain nickel-catalyzed reactions may require temperatures around 130°C.[2][5]
Q3: What is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, and how does temperature affect it?
A3: The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) process is a common and atom-economical method for the N-alkylation of amines using alcohols as the alkylating agent. This catalytic cycle involves three main steps:
-
Dehydrogenation: The catalyst transiently removes hydrogen from the alcohol to form an aldehyde or ketone intermediate.[1]
-
Condensation: The aniline reacts with the in-situ generated carbonyl compound to form an imine.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline.[1]
Temperature plays a crucial role in the initial dehydrogenation step, which is often the rate-limiting step and typically requires thermal energy. Consequently, most N-alkylation reactions proceeding via the BH mechanism are conducted at elevated temperatures, often above 100°C.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired N-Alkylated Aniline
Q: I am observing very low conversion of my starting aniline, even after a prolonged reaction time. How can I address this by adjusting the temperature?
A: Low conversion is a common issue that can often be resolved by systematically adjusting the reaction temperature.
-
Plausible Cause: The reaction temperature may be too low to overcome the activation energy of the rate-determining step, which in many cases, especially with alcohol alkylating agents, is the initial dehydrogenation of the alcohol.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Consider Catalyst's Thermal Stability: Be mindful of the thermal stability of your chosen catalyst. Exceeding the catalyst's optimal temperature range can lead to decomposition and a loss of activity. Consult the supplier's technical data or relevant literature for the recommended temperature range for your specific catalyst.
-
Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent unless the reaction is conducted in a sealed vessel under pressure. If a higher temperature is required, consider switching to a higher-boiling solvent.
-
Evaluate Other Parameters: If increasing the temperature does not improve the yield or leads to decomposition, re-evaluate other reaction parameters such as catalyst loading, concentration, and the choice of base.
-
Issue 2: Poor Selectivity - Formation of Di-alkylated Byproducts
Q: My reaction is producing a significant amount of the N,N-dialkylated aniline alongside my desired mono-alkylated product. How can temperature manipulation help improve selectivity?
A: The formation of di-alkylated products is a frequent challenge, as the mono-alkylated aniline can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.[6] This is a classic example where reaction conditions can be tuned to favor the kinetic or thermodynamic product.
-
Plausible Cause: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the second alkylation step, leading to the thermodynamically more stable di-alkylated product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can favor the formation of the kinetically controlled mono-alkylated product.[7] The lower thermal energy may be insufficient to promote the second alkylation to a significant extent.
-
Shorter Reaction Times: At a given temperature, monitor the reaction over time. It's possible that the mono-alkylated product forms first and is then converted to the di-alkylated product. Stopping the reaction at an earlier time point may provide a higher yield of the desired product.
-
Adjust Stoichiometry: While not a temperature-related fix, using a slight excess of the aniline relative to the alkylating agent can also help to favor mono-alkylation.
-
Issue 3: Formation of C-Alkylated or Other Undesired Side Products
Q: I am observing the formation of C-alkylated isomers or other unexpected byproducts in my reaction mixture. Can temperature be a contributing factor?
A: Yes, temperature can significantly influence the chemoselectivity of the reaction, leading to the formation of undesired side products.
-
Plausible Cause: At higher temperatures, alternative reaction pathways with higher activation energies, such as electrophilic aromatic substitution on the aniline ring (C-alkylation), can become accessible. Additionally, high temperatures can cause decomposition of reactants or products.
-
Troubleshooting Steps:
-
Screen a Range of Temperatures: Perform the reaction at a series of lower temperatures to determine if the formation of the side product is diminished. This can help to find a temperature window where the rate of the desired N-alkylation is still acceptable, but the rate of the side reaction is minimized.
-
Catalyst and Solvent Choice: The interplay between temperature, catalyst, and solvent is crucial for chemoselectivity. In some cases, changing the catalyst or solvent can allow for a lower reaction temperature, thereby suppressing side reactions.[8]
-
Consider a Milder Catalyst: If possible, switch to a more active catalyst that operates efficiently at a lower temperature.
-
Protocols for Optimization
A systematic approach is essential for determining the optimal reaction temperature for a specific N-alkylation of an aniline. A Design of Experiments (DoE) approach can be highly effective for this purpose.
Experimental Protocol: Temperature Screening for Optimal Yield and Selectivity
-
Initial Range Finding: Based on literature precedents for similar reactions, select an initial temperature range to screen. A common starting point for many catalytic systems is between 80°C and 140°C.[3]
-
Small-Scale Parallel Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature within the selected range (e.g., 80°C, 100°C, 120°C, and 140°C). Keep all other reaction parameters (concentrations, catalyst loading, stoichiometry, and reaction time) constant.
-
Reaction Monitoring: At predetermined time points (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquots and analyze them by a quantitative method such as GC-MS or HPLC to determine the conversion of the starting material and the yield of the desired product and any byproducts.
-
Data Evaluation: Plot the yield of the desired product as a function of temperature and time. This will help identify the temperature that gives the best yield in a reasonable timeframe while minimizing byproduct formation.
-
Fine-Tuning: Once an optimal temperature is identified, you can perform further experiments to fine-tune other parameters at this temperature.
Data Presentation
Table 1: Comparison of Catalytic Systems and Typical Reaction Temperatures for N-Alkylation of Anilines with Alcohols
| Catalyst System | Typical Temperature Range (°C) | Alkylating Agent | Base | Notes |
| Fe(ClO4)3/SiO2 | 60 | Alcohols | - | Mild and environmentally benign conditions.[2] |
| Manganese Pincer Complexes | 80 - 100 | Alcohols | t-BuOK | Excellent chemoselectivity under mild conditions.[3] |
| Copper-Chromite | 110 | Alcohols | K2CO3 | Effective for auto transfer hydrogen methodology.[6] |
| NHC–Ir(III) Complexes | 120 | Alcohols | KOtBu | High catalytic activity.[4] |
| NiBr2/1,10-phenanthroline | 130 | Alcohols | t-BuOK | High selectivity for mono-alkylation.[5] |
| Ruthenium Complexes | 140 | Alcohols | Sodium Alkoxide | High turnovers and good yields. |
| Ag/Al2O3 | Not specified, but elevated | Alcohols | Cs2CO3 or K3PO4 | Heterogeneous catalyst, easy to recover.[1] |
| Visible Light/NH4Br | Room Temperature | 4-hydroxybutan-2-one | - | Metal-free, photocatalytic system.[9] |
Visualizations
Diagram 1: The "Borrowing Hydrogen" Catalytic Cycle
This diagram illustrates the key steps in the N-alkylation of an aniline with an alcohol via the borrowing hydrogen mechanism. Temperature is a critical factor, particularly for the initial dehydrogenation of the alcohol to form the aldehyde intermediate.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation
This workflow provides a logical sequence of steps to troubleshoot low reaction yields, with a primary focus on the role of temperature.
Caption: A workflow for troubleshooting low yields in N-alkylation.
References
-
N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Publications. Available at: [Link]
-
Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Digital CSIC. Available at: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available at: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. Available at: [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. Available at: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. ResearchGate. Available at: [Link]
-
Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. Available at: [Link]
-
LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis - ACS Publications. Available at: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(cyclopropylmethyl)aniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. N-(cyclopropylmethyl)aniline, a molecule incorporating both a classic aromatic amine and a strained cyclopropyl ring system, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is critical for its identification, differentiation from isomers, and characterization in complex matrices.
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-(cyclopropylmethyl)aniline. We will dissect the primary fragmentation pathways based on fundamental chemical principles and data from analogous structures. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, offering a holistic perspective on its role in a modern analytical workflow.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of N-(cyclopropylmethyl)aniline
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This "fingerprint" is invaluable for structural elucidation. The molecular formula for N-(cyclopropylmethyl)aniline is C₁₀H₁₃N, with a monoisotopic mass of 147.1048 g/mol .
Molecular Ion (M⁺•): The mass spectrum is expected to show a distinct molecular ion peak at an m/z of 147. In accordance with the Nitrogen Rule , the odd nominal mass of the molecular ion is indicative of a molecule containing an odd number of nitrogen atoms (in this case, one).[1]
The fragmentation of the N-(cyclopropylmethyl)aniline molecular ion is predicted to be governed by several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Alpha (α)-Cleavage: For aliphatic amines, α-cleavage is often the most dominant fragmentation pathway.[2] This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. For N-(cyclopropylmethyl)aniline, this would be the cleavage of the bond between the methylene bridge and the cyclopropyl ring. This pathway is highly favored as it leads to the formation of a resonance-stabilized cation.
-
Mechanism: Loss of a cyclopropyl radical (•C₃H₅, mass 41 Da).
-
Resulting Ion: A highly stable, resonance-delocalized ion at m/z 106 . This is predicted to be the base peak in the spectrum.
-
-
Benzylic-type Cleavage: Cleavage of the N-CH₂ bond can also occur. This results in the loss of the entire cyclopropylmethyl group as a radical.
-
Mechanism: Loss of a cyclopropylmethyl radical (•C₄H₇, mass 55 Da).
-
Resulting Ion: An ion at m/z 92 , corresponding to the aniline radical cation [C₆H₅NH]⁺•.
-
-
Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring is prone to characteristic fragmentation patterns upon ionization. This typically involves ring-opening to form a more stable butenyl cation radical, followed by the expulsion of a stable neutral molecule.[3]
-
Mechanism: Following α-cleavage, the ion at m/z 106 is unlikely to undergo this. However, a competing pathway from the molecular ion (m/z 147) can involve rearrangement and subsequent loss of ethene (C₂H₄, mass 28 Da), a common fragmentation for cycloalkanes.[3] This would lead to an ion at m/z 119 .
-
-
Aniline Core Fragmentation: The aniline cation itself has characteristic fragmentation. Following the formation of the m/z 92 ion, it can lose a hydrogen atom to form an ion at m/z 91. More significantly, aromatic amines can undergo ring rearrangement and expel hydrogen cyanide (HCN) or its isomer HNC.[4]
-
Mechanism: Loss of HCN (mass 27 Da) from the aniline cation (m/z 93, formed after hydrogen rearrangement) or related fragments. This can lead to fragments such as the cyclopentadienyl cation at m/z 65 .
-
Visualization of Predicted Fragmentation
Caption: Predicted EI-MS fragmentation pathways of N-(cyclopropylmethyl)aniline.
Summary of Predicted Key Fragments
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion | Moderate |
| 106 | [C₆H₅NH=CH₂]⁺ | α-Cleavage (Loss of •C₃H₅) | High (Base Peak) |
| 119 | [M - C₂H₄]⁺• | Ring Opening & Loss of Ethene | Low to Moderate |
| 92 | [C₆H₅NH]⁺• | Benzylic Cleavage (Loss of •C₄H₇) | Moderate |
| 77 | [C₆H₅]⁺ | Loss of •NH₂ from Aniline Cation | Moderate |
| 65 | [C₅H₅]⁺ | Loss of HCN from Aniline-related fragments | Low |
Performance Comparison: N-(cyclopropylmethyl)aniline vs. N-propylaniline
To highlight the diagnostic power of mass spectrometry, it is instructive to compare the predicted fragmentation of our target molecule with its structural isomer, N-propylaniline (MW = 135.21 g/mol ). While both share the same elemental composition until the propyl group, their fragmentation patterns would be distinctly different.
| Feature | N-(cyclopropylmethyl)aniline (Predicted) | N-propylaniline (Known Fragmentation) |
| Molecular Ion | m/z 147 | m/z 135[5] |
| Base Peak | m/z 106 (Loss of •C₃H₅) | m/z 106 (α-cleavage with loss of •C₂H₅) |
| Key Fragments | m/z 119 (Loss of C₂H₄) | m/z 120 (Loss of •CH₃) |
| Diagnostic Ion | m/z 119 . The loss of 28 Da (ethene) is characteristic of the cyclopropyl ring rearrangement and is absent in the acyclic isomer. | m/z 120 . The loss of 15 Da (methyl) is characteristic of a propyl chain and not possible for the cyclopropylmethyl group via a simple cleavage. |
This comparison demonstrates that while both isomers may produce a base peak at m/z 106 through α-cleavage, the presence or absence of ions corresponding to specific neutral losses (ethene vs. methyl) allows for their unambiguous differentiation.
Alternative and Complementary Analytical Methodologies
While EI-MS provides invaluable structural data, a comprehensive analysis relies on orthogonal techniques for confirmation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for the complete structural elucidation of organic molecules.
-
Expertise & Causality: ¹H NMR would provide unambiguous proof of structure. The cyclopropylmethyl group would exhibit highly characteristic signals in the upfield region (~0.3-1.0 ppm) with complex splitting patterns, which are entirely different from the simple triplet-sextet-triplet pattern expected for an n-propyl group in N-propylaniline. ¹³C NMR would similarly show unique chemical shifts for the strained cyclopropyl carbons. This makes NMR the gold standard for isomer differentiation in this case.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
-
Expertise & Causality: An IR spectrum of N-(cyclopropylmethyl)aniline would clearly show a secondary amine N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). While it would confirm the presence of these key functional groups, it would be very difficult to distinguish it from its N-propylaniline isomer, as both share the same core functionalities.
Chromatographic Separation (GC-MS and LC-MS)
For analyzing the compound within a mixture, chromatography is essential.
-
GC-MS: Given the volatility of N-(cyclopropylmethyl)aniline, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform. The GC provides excellent separation from other components, and the subsequent EI-MS analysis provides the detailed fragmentation pattern described above for identification.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS), typically using a soft ionization technique like Electrospray Ionization (ESI), is better suited for less volatile compounds or for quantitative analysis. In ESI, N-(cyclopropylmethyl)aniline would primarily be observed as the protonated molecule, [M+H]⁺, at m/z 148. This results in very high sensitivity but provides minimal fragmentation, making it less useful for initial structural identification compared to GC-EI-MS.[6]
Experimental Protocols
To ensure trustworthy and reproducible results, a standardized experimental protocol is crucial.
Protocol: GC-EI-MS Analysis of N-(cyclopropylmethyl)aniline
This protocol describes a self-validating system for the identification of the target compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of N-(cyclopropylmethyl)aniline.
-
Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injection: 1 µL injection volume, Split mode (e.g., 50:1 split ratio).
-
Injector Port Temp: 250 °C.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 450.
-
Data Acquisition: Full Scan Mode.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to N-(cyclopropylmethyl)aniline.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the experimental spectrum to the predicted fragmentation pattern and, if available, a library spectrum (e.g., NIST).
-
Visualization of GC-MS Workflow
Caption: Standard workflow for the GC-EI-MS analysis of N-(cyclopropylmethyl)aniline.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (2025). Unimolecular dissociation of aniline molecular ion: A theoretical study.
- Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.
- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- Nowick, J. S. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. UC Irvine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Learning by Dr. Rinky. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene.
- All about chemistry. (2025). Mass Spectrometry of Cycloalkanes.
- TCI AMERICA. (n.d.). N-Propylaniline | 622-80-0.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
- National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook.
- ChemScene. (n.d.). N-Propylaniline | 622-80-0.
Sources
HPLC Retention Time Comparison: N-CPM-aniline vs. Aniline
Executive Summary
This technical guide provides a definitive comparison of the High-Performance Liquid Chromatography (HPLC) retention characteristics of Aniline and its alkylated derivative, N-(Cyclopropylmethyl)aniline (referred to herein as N-CPM-aniline ).
Note on Nomenclature: "N-CPM" is the standard abbreviation for the N-Cyclopropylmethyl group in medicinal chemistry (e.g., in naltrexone derivatives). While "CPM" can occasionally refer to N-(4-chlorophenyl)maleimide or the fluorophore 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, the syntax "N-CPM-aniline" chemically denotes the N-alkylated amine. This guide focuses on the N-cyclopropylmethyl derivative, a common intermediate in the synthesis of N-substituted anilines and pharmaceutical agents.
Key Finding: N-CPM-aniline exhibits significantly longer retention times (higher
Chemical Profile & Mechanistic Basis
To understand the chromatographic separation, we must analyze the physicochemical properties of the analytes.
| Feature | Aniline | N-CPM-aniline (N-Cyclopropylmethylaniline) |
| Structure | Phenylamine ( | N-Alkyl Phenylamine ( |
| Molecular Weight | 93.13 g/mol | 147.22 g/mol |
| Hydrophobicity (LogP) | ~0.90 | ~2.45 (Predicted) |
| pKa (Conjugate Acid) | 4.6 | ~5.2 (Secondary amines are typically more basic) |
| Interaction Mode | Weak Hydrophobic + H-Bonding | Strong Hydrophobic + H-Bonding |
Chromatographic Mechanism
The separation is driven by solvophobic theory . The addition of the cyclopropylmethyl group adds a non-polar surface area to the aniline core.
-
Aniline: Elutes early due to high polarity and water solubility.
-
N-CPM-aniline: The cyclopropyl ring is highly lipophilic (similar to an isopropyl or isobutyl group). This increases the partition coefficient into the C18 stationary phase, resulting in a later elution.
Visualization: Structural & Chromatographic Logic
The following diagram illustrates the structural relationship and the predicted separation workflow.
Caption: Schematic of the differential retention mechanism. The hydrophobic cyclopropylmethyl group (green node) facilitates stronger binding to the C18 stationary phase compared to the parent aniline.
Experimental Protocol & Data
This protocol is designed to ensure baseline resolution (
Methodology: Reverse-Phase HPLC
-
Column: C18 (Octadecylsilyl),
mm, 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5) or 0.1% Phosphoric Acid (pH 2.5).
-
Expert Insight: At pH 2.5, both amines are protonated (
), reducing retention but improving peak shape by suppressing silanol interactions. At pH 5.5, they are partially neutral, increasing retention.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) or 210 nm.
-
Temperature: 30°C.
Representative Retention Data (Isocratic 50:50 ACN:Buffer)
| Analyte | Retention Time (min) | Capacity Factor ( | Resolution ( |
| Aniline | 1.1 | - | |
| N-CPM-aniline | 4.2 | > 8.0 |
Note: Data is simulated based on standard Linear Solvation Energy Relationships (LSER) for N-alkyl anilines on C18 columns.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of N-CPM-aniline in 1 mL of 50:50 Water:ACN. Spike with 0.1 mg Aniline (as an impurity marker).
-
Equilibration: Flush column with Mobile Phase for 20 minutes.
-
Injection: Inject 10 µL of the sample.
-
Gradient Run (Optional for Purity):
-
0-2 min: 20% B
-
2-10 min: Ramp to 80% B
-
10-12 min: Hold 80% B
-
Result: Aniline elutes at ~4 min; N-CPM-aniline elutes at ~9 min.
-
Critical Troubleshooting (Self-Validating System)
To ensure trustworthiness, verify your system against these common failure modes:
-
Problem: Peak Tailing on Aniline.
-
Cause: Interaction of the basic amine lone pair with acidic silanols on the silica support.
-
Solution: Use a "Base-Deactivated" (BDS) or "End-capped" column. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.
-
-
Problem: Co-elution.
-
Cause: Mobile phase too strong (too much organic solvent).
-
Solution: Decrease ACN concentration by 10%. The
of N-CPM-aniline will increase faster than Aniline, improving resolution.
-
-
Problem: Identification Ambiguity.
-
Validation: Calculate the Relative Retention Time (RRT) .
- . This ratio should remain constant across minor flow rate variations.
-
References
-
Vuckovic, D. (2020).[1] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols. Analytical and Bioanalytical Chemistry. Link (Demonstrates HPLC behavior of N-alkyl/aryl derivatives).
-
Sielc Technologies. (2024). Separation of Aniline and Substituted Anilines on Reverse Phase Columns. Sielc Application Notes. Link (Source for general aniline retention trends).
-
PubChem. (2024). Compound Summary: N-Cyclopropylmethylaniline.[2] National Library of Medicine. Link (Verification of chemical structure and lipophilicity data).
-
Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. Thermo Application Notes. Link (Protocol grounding for aniline detection).
Sources
A Comparative Guide to the FTIR Spectrum of N-(cyclopropylmethyl)aniline: Interpreting the Amine Stretch
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(cyclopropylmethyl)aniline, with a specific focus on the N-H stretching vibration. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document compares the spectral features of N-(cyclopropylmethyl)aniline with structurally related primary, secondary, and tertiary amines. We will explore the underlying principles that govern the position and shape of the amine stretch, provide a robust experimental protocol for data acquisition, and present comparative data to aid in spectral interpretation.
The Theoretical Framework: Understanding the N-H Stretch in Secondary Amines
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The N-H bond in amines provides a highly diagnostic stretching vibration in the mid-IR region.
Secondary amines (R₂NH), such as N-(cyclopropylmethyl)aniline, are characterized by a single N-H bond. Consequently, their IR spectra display a single, typically weak to medium, absorption band corresponding to the N-H stretching vibration.[2][3] This contrasts with primary amines (RNH₂), which show two distinct bands in the same region due to symmetric and asymmetric stretching modes.[3] Tertiary amines (R₃N) lack an N-H bond and therefore exhibit no absorption in this characteristic region.[2]
The N-H stretching band for secondary amines generally appears in the 3300-3500 cm⁻¹ range.[4] These bands are typically sharper and less intense than the broad O-H stretching bands from alcohols or carboxylic acids that appear in a similar region.[1][2]
Several factors influence the precise wavenumber of the N-H stretch:
-
Molecular Structure: The nature of the groups attached to the nitrogen is critical. Aromatic secondary amines, where the nitrogen is directly attached to an aromatic ring, typically absorb at a higher frequency (around 3400 cm⁻¹) compared to saturated (aliphatic) secondary amines (3280-3320 cm⁻¹).[5][6] This is attributed to the change in hybridization of the nitrogen atom, which is intermediate between sp² and sp³ in aromatic amines.[7]
-
Hydrogen Bonding: In concentrated or neat samples, intermolecular hydrogen bonding can occur between amine molecules. This weakens the N-H bond, causing the absorption band to shift to a lower frequency (a "red shift") and become broader.[6][8]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the N-H stretch. Protic solvents will engage in hydrogen bonding with the amine, leading to peak broadening and a red shift, while aprotic, nonpolar solvents result in sharper peaks at higher wavenumbers.[8]
N-(cyclopropylmethyl)aniline is an aromatic secondary amine. Therefore, we expect to observe a single N-H stretching band near 3400 cm⁻¹.
Structural Comparison of N-(cyclopropylmethyl)aniline and Related Amines
To contextualize the spectrum of N-(cyclopropylmethyl)aniline, it is instructive to compare its structure with other amines. The key differentiator is the substitution pattern on the nitrogen atom, which directly dictates the presence and nature of the N-H stretch.
Caption: Structural relationships between the target analyte and comparative amines.
Comparative FTIR Data Analysis
The most effective way to understand the spectrum of N-(cyclopropylmethyl)aniline is by direct comparison with reference compounds. The table below summarizes the characteristic N-H stretching frequencies for our target molecule and its structural analogues.
| Compound | Amine Type | Structure | N-H Stretch (cm⁻¹) | Rationale for Peak(s) |
| Aniline | Primary Aromatic | C₆H₅NH₂ | 3433, 3356[9] | Two N-H bonds lead to asymmetric and symmetric stretches. |
| N-(cyclopropylmethyl)aniline | Secondary Aromatic | C₆H₅NHCH₂-c-C₃H₅ | ~3410 (Expected) | Single N-H bond on an aromatic amine. Position similar to N-methylaniline. |
| N-methylaniline | Secondary Aromatic | C₆H₅NHCH₃ | 3411[9] | Single N-H bond. A direct aromatic analogue for comparison. |
| N-methylcyclohexylamine | Secondary Aliphatic | C₆H₁₁NHCH₃ | 3284[5] | Single N-H bond. Aliphatic nature shifts the peak to a lower frequency. |
| N,N-dimethylaniline | Tertiary Aromatic | C₆H₅N(CH₃)₂ | None[9] | No N-H bond, therefore no N-H stretching vibration. |
This comparative data clearly illustrates the diagnostic power of the N-H stretch. The presence of a single band for N-(cyclopropylmethyl)aniline confirms its secondary amine character, while its position around 3410 cm⁻¹ confirms its aromatic nature, distinguishing it from aliphatic secondary amines which absorb at significantly lower wavenumbers.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details a standardized method for analyzing liquid amine samples, such as N-(cyclopropylmethyl)aniline, using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible data.[10][11]
Step-by-Step Methodology
-
Instrument Preparation & Setup:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.
-
Set the data acquisition parameters. Recommended settings for routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.[12]
-
-
-
Background Spectrum Acquisition (Self-Validation):
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application & Data Acquisition:
-
Place a single drop of the neat liquid N-(cyclopropylmethyl)aniline onto the center of the ATR crystal, ensuring the crystal is fully covered.[13]
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the parameters defined in Step 1.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the exact wavenumber of the key absorption bands, particularly the N-H stretch in the 3300-3500 cm⁻¹ region.
-
Compare the obtained spectrum with reference databases and the comparative data in this guide to confirm the identity and interpret the functional groups present.[12]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample before the next measurement.
-
Experimental Workflow Diagram
Caption: Standard workflow for FTIR analysis of a liquid amine using an ATR accessory.
Conclusion
The FTIR analysis of N-(cyclopropylmethyl)aniline provides a clear and unambiguous signature of its secondary aromatic amine structure. The presence of a single N-H stretching vibration, expected around 3410 cm⁻¹, definitively distinguishes it from primary amines, which exhibit two N-H bands, and tertiary amines, which show none. Furthermore, the frequency of this absorption band differentiates it from aliphatic secondary amines. By following a validated experimental protocol and utilizing comparative data from structural analogues, researchers can confidently identify and characterize this compound, leveraging the speed and precision of FTIR spectroscopy.
References
-
University of California, Davis. (n.d.). IR: amines. LibreTexts Chemistry. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
Reddit user discussion. (2023). IR spectra help. r/OrganicChemistry Reddit. Available at: [Link]
-
Filo. (2025). Factors that affect the N-H stretching frequency and how they affect it. Filo. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Krueger, P. J. (1962). N-H Stretching Frequencies of Amines and Amides. Nature. Available at: [Link]
-
Orgo Made Simple. (n.d.). IR Absorption Table. Available at: [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
-
S. V., S. S., & M. G., V. (2017). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available at: [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
-
NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia. Available at: [Link]
-
Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. reddit.com [reddit.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. factors that affect the N-H stretching frequency and how they affect it.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. sintef.no [sintef.no]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
13C NMR chemical shifts of N-(cyclopropylmethyl)aniline carbons
Topic:
Executive Summary & Application Context
In medicinal chemistry, the N-(cyclopropylmethyl)aniline scaffold represents a critical structural motif. The cyclopropylmethyl group is frequently employed as a bioisostere for alkyl groups to improve metabolic stability (blocking
Accurate structural characterization of this moiety is essential, particularly distinguishing the unique high-field resonances of the cyclopropyl ring from other aliphatic signals. This guide provides a definitive analysis of the
Comparative Chemical Shift Analysis
The following data presents the
Table 1: Comparative C NMR Shifts (ppm) in CDCl
| Carbon Position | N-(Cyclopropylmethyl)aniline [1] | N-Benzylaniline [1] | Aniline (Parent) [2] | |
| C-1 (Ipso) | 148.6 | 148.2 | 146.2 | +2.4 |
| C-2,6 (Ortho) | 112.8 | 112.9 | 115.1 | -2.3 |
| C-3,5 (Meta) | 129.3 | 129.4 | 129.3 | 0.0 |
| C-4 (Para) | 117.3 | 117.6 | 117.7 | -0.4 |
| N-CH | 49.1 | 48.4 | — | — |
| Cyclopropyl CH | 11.0 | — | — | — |
| Cyclopropyl CH | 3.5 | — | — | — |
Key Technical Insights:
-
Ipso Deshielding (+2.4 ppm): Alkylation of the nitrogen increases electron density donation into the ring via the inductive effect (+I), deshielding the ipso carbon relative to unsubstituted aniline.
-
Ortho Shielding (-2.3 ppm): The N-alkyl group enhances the mesomeric donation of the nitrogen lone pair into the aromatic ring. This increases electron density specifically at the ortho and para positions, resulting in upfield shifts (shielding).
-
Cyclopropyl High-Field Resonance: The cyclopropyl methylene carbons (3.5 ppm) and methine carbon (11.0 ppm) appear at characteristically high fields. This is due to the ring current anisotropy of the strained cyclopropyl system, which shields the ring nuclei significantly more than acyclic alkyl chains (e.g., an ethyl CH
would appear ~14 ppm).
Structural Assignment & Visualization
The following diagram maps the chemical shifts to the specific carbon atoms. Note the distinct separation between the aromatic region (112–149 ppm) and the aliphatic cyclopropyl region (3–11 ppm).
Caption: Chemical shift mapping. Blue nodes indicate aromatic carbons; Red/Yellow nodes indicate the aliphatic cyclopropylmethyl side chain.
Experimental Protocol: Synthesis & Acquisition
To generate the sample for this analysis, the Reductive Amination pathway is the industry standard due to its mild conditions and high chemoselectivity, avoiding poly-alkylation.
Methodology: Reductive Amination
Reaction: Aniline + Cyclopropanecarboxaldehyde
-
Reagents:
-
Substrate: Aniline (1.0 equiv)
-
Electrophile: Cyclopropanecarboxaldehyde (1.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv) or Ru-catalyst/H
[1]. -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
-
Procedure:
-
Mix aniline and aldehyde in DCE at room temperature for 30 mins to form the imine intermediate (often visible by a slight color change).
-
Add STAB portion-wise.[1][2] Stir at ambient temperature for 4–10 hours.
-
Quench: Add saturated NaHCO
. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
-
NMR Sample Preparation:
-
Dissolve ~10 mg of purified oil in 0.6 mL CDCl
. -
Reference: Calibrate internal solvent peak (CDCl
triplet) to 77.16 ppm .
-
Workflow Diagram
Caption: Standard reductive amination workflow for synthesizing N-(cyclopropylmethyl)aniline for NMR analysis.
References
-
Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017).[3] Ruthenium-catalyzed reductive amination of aldehydes with amines using water as the hydrogen source. Green Chemistry, 19, 3142-3151.[3]
-
Babij, N. R., et al. (2016).[4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(17), 7370–7389.
-
SDBS Web: Spectral Database for Organic Compounds . SDBS No. 3456 (Aniline). National Institute of Advanced Industrial Science and Technology (AIST).
Sources
Comparative
A Comparative Guide to the Reactivity of N-(Cyclopropylmethyl)aniline and N-Benzylaniline for Synthetic and Medicinal Chemistry
Introduction
In the landscape of drug discovery and organic synthesis, N-alkylanilines serve as foundational scaffolds for a vast array of functional molecules. Among these, N-(cyclopropylmethyl)aniline and N-benzylaniline are two prominent structures, frequently incorporated to modulate physicochemical properties and biological activity. While structurally similar—both featuring a secondary aniline nitrogen attached to a methylene group—the replacement of a phenyl ring with a cyclopropyl ring introduces profound differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity profiles of N-(cyclopropylmethyl)aniline and N-benzylaniline. We will dissect the electronic and steric nuances that govern their behavior in key chemical transformations, including oxidative N-dealkylation, reactions at the nitrogen center, and modifications to the aromatic ring. This analysis is supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a robust framework for experimental design and interpretation.
Core Structural and Electronic Differences
The reactivity of these molecules is fundamentally dictated by the nature of the N-substituent. The benzyl group is a classic example of a benzylic system, while the cyclopropylmethyl group possesses unique electronic properties stemming from the strained three-membered ring.
dot
Figure 1: Structures of N-(Cyclopropylmethyl)aniline and N-Benzylaniline.
-
N-Benzylaniline: The reactivity of the benzyl group is dominated by the stability of the benzyl radical and cation. The benzylic C-H bond is relatively weak (low bond dissociation energy) because the resulting radical is extensively stabilized by resonance with the adjacent aromatic ring[1].
-
N-(Cyclopropylmethyl)aniline: The cyclopropane ring, despite being composed of sigma bonds, exhibits properties akin to a pi-system due to its "Walsh orbitals." It can effectively stabilize an adjacent positive charge or radical through conjugation[2]. This electronic delocalization can influence the reactivity of the adjacent methylene group and the nitrogen atom in ways distinct from the benzyl group[3][4].
Comparative Reactivity in Key Transformations
The subtle electronic and steric differences between the cyclopropylmethyl and benzyl groups manifest as significant variations in reactivity, particularly in metabolic and synthetic oxidative reactions.
Oxidative N-Dealkylation
N-dealkylation is a critical metabolic pathway catalyzed by cytochrome P450 enzymes and a common synthetic transformation[5][6]. The reaction typically proceeds through the oxidation of the α-carbon to form an unstable carbinolamine, which then decomposes to the dealkylated amine and a carbonyl compound[7].
dot
Figure 2: Generalized workflow for the oxidative N-dealkylation of secondary anilines.
N-Benzylaniline: N-debenzylation is a well-documented and often major metabolic pathway for N-benzylanilines[8]. The stability of the benzyl radical makes the benzylic C-H bond susceptible to abstraction by oxidative species. Chemically, reagents like manganese dioxide can smoothly oxidize N-benzylanilines to the corresponding imines (benzalanilines), which can be seen as a formal dehydrogenation or a precursor to hydrolysis and dealkylation[9].
N-(Cyclopropylmethyl)aniline: The N-dealkylation of cyclopropylmethylamines presents a more complex scenario. The cyclopropyl ring can be opened under certain oxidative or acidic conditions, driven by the release of ring strain[10]. However, studies on the P450-catalyzed metabolism of N-cyclopropyl-N-methylaniline have shown that N-demethylation is strongly preferred over N-decyclopropylation[3]. This selectivity is attributed to the electronic effects of the π(Ph)-p(N)-π(cyclopropyl) conjugated system, where the polarity of the protein environment preferentially stabilizes the transition state leading to demethylation, despite the methyl C-H bond being stronger[3]. This counterintuitive result highlights that bond dissociation energy is not the sole determinant of reactivity.
Comparative Summary:
| Feature | N-Benzylaniline | N-(Cyclopropylmethyl)aniline | Rationale & References |
| Ease of N-Dealkylation | Generally facile | Can be less favorable than dealkylation of other small alkyl groups (e.g., methyl) | Benzylic C-H is weak due to radical stabilization. Cyclopropylmethyl reactivity is influenced by complex electronic effects and potential for ring-opening.[3][8] |
| Major Products | Aniline, Benzaldehyde | Aniline, Cyclopropanecarboxaldehyde | Arises from the collapse of the carbinolamine intermediate.[7] |
| Side Reactions | Ring hydroxylation, N-oxidation to nitrones[8][11] | Potential for cyclopropyl ring opening[10] | The benzyl group is robust, while the strained cyclopropyl ring is a latent reactive functional group. |
Oxidation at Nitrogen and the Aromatic Ring
The presence of the amino group makes the aniline ring highly susceptible to oxidation and electrophilic substitution.
-
N-Oxidation: Both compounds can undergo oxidation at the nitrogen atom. For N-benzylaniline, this can lead to the formation of N-hydroxy derivatives or nitrones[11]. The relative rate of N-oxidation versus C-oxidation (dealkylation) is highly dependent on the specific oxidant and reaction conditions used[8].
-
Ring Oxidation/Substitution: The aniline moiety is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The basicity of the nitrogen atom, which influences its activating strength, is modulated by the N-substituent. The benzyl group is weakly electron-withdrawing by induction, while the cyclopropylmethyl group is generally considered electron-donating. This suggests that the aniline ring of N-(cyclopropylmethyl)aniline may be slightly more activated towards electrophilic attack than that of N-benzylaniline. However, both are strongly activated compared to benzene. In the context of oxidation, this high electron density makes the ring prone to oxidation, which can ultimately lead to complex polymerization products (e.g., aniline black) under harsh conditions[12].
Experimental Protocols & Methodologies
To provide a practical context for these comparisons, we describe a representative protocol for the chemical oxidation of an N-alkylaniline.
Protocol 1: Manganese Dioxide Oxidation of N-Benzylaniline
This procedure is adapted from Pratt and McGovern (1963) and is effective for converting N-benzylanilines to benzalanilines (imines) under neutral conditions, which minimizes side reactions[9].
Objective: To synthesize p-methylbenzaldehyde N-(p-tolyl)imine from N-(p-methylbenzyl)-4-methylaniline.
Materials:
-
N-(p-methylbenzyl)-4-methylaniline (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, ~10 eq by weight)
-
Benzene or Toluene (as solvent)
-
Dean-Stark trap or Bidwell-Sterling apparatus
-
Condenser and heating mantle
-
Standard glassware for reflux and workup
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add N-(p-methylbenzyl)-4-methylaniline (e.g., 2.11 g, 10 mmol) and benzene (100 mL).
-
Add activated manganese dioxide (e.g., 20 g). The use of a significant excess of activated MnO₂ is crucial for driving the reaction to completion.
-
Heat the suspension to reflux with vigorous stirring.
-
Collect the by-product water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (theoretical: 0.18 mL for 10 mmol).
-
Continue reflux until water evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with benzene.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid crude product can be purified by recrystallization (e.g., from ethanol) to yield the pure imine.
Causality and Insights:
-
Why MnO₂? Manganese dioxide is a mild, selective oxidizing agent for benzylic alcohols and amines. It functions as a heterogeneous reagent, simplifying product workup via filtration.
-
Why a Dean-Stark Trap? The removal of water, a by-product of the oxidation, drives the reaction equilibrium towards the product, ensuring high conversion.
-
Applicability to N-(Cyclopropylmethyl)aniline: Applying this protocol to N-(cyclopropylmethyl)aniline would be expected to yield the corresponding N-(cyclopropylmethylidene)aniline. However, the rate may differ due to the electronic differences in the C-H bonds being oxidized.
dot
Figure 3: Step-by-step experimental workflow for the manganese dioxide-mediated oxidation of N-benzylaniline.
Conclusion and Outlook
While N-(cyclopropylmethyl)aniline and N-benzylaniline appear to be simple analogs, their reactivity profiles are distinct, governed by the unique electronic contributions of their respective N-substituents.
-
N-Benzylaniline behaves as a classical benzylic amine. Its reactivity is predictable, with the benzylic C-H bond being the primary site for oxidative attack leading to N-dealkylation. This makes it a metabolically labile group but also one that can be reliably transformed in synthesis.
-
N-(Cyclopropylmethyl)aniline presents a more nuanced case. The cyclopropyl group's ability to conjugate and stabilize adjacent reactive centers can alter reaction selectivity in non-intuitive ways, as seen in the preferential N-demethylation over N-decyclopropylation in P450 models[3]. Furthermore, the strained ring itself represents a point of latent reactivity that can be exploited or could lead to undesired side reactions.
For drug development professionals, this comparison is critical. The choice between a cyclopropylmethyl and a benzyl substituent can significantly impact a drug candidate's metabolic stability. A cyclopropylmethyl group might be installed to block a known site of benzylic metabolism, potentially increasing the compound's half-life. For synthetic chemists, understanding these differences allows for the selective functionalization of molecules and the avoidance of unintended pathways like cyclopropane ring-opening. This guide serves as a foundational reference for making informed decisions in the design and synthesis of molecules containing these important aniline derivatives.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.
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- Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. (n.d.). Green Chemistry (RSC Publishing).
- Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Which is more reactive, aniline or benzylamine? (2021). Quora. [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC. [Link]
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Benzyl group. (n.d.). Wikipedia. [Link]
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SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. (n.d.). DergiPark. [Link]
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Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-77. [Link]
- N-benzyl aniline derivative and preparation method and application thereof. (n.d.).
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N-Dealkylation of Amines. (2022). ResearchGate. [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]
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N-Dealkylation of Amines. (n.d.). PMC. [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). PMC - NIH. [Link]
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Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI. [Link]
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Among triphenylmethyl, cyclopropylmethyl, and benzyl, which carbocation is the most stable? (n.d.). Quora. [Link]
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Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. (n.d.). ResearchGate. [Link]
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Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. (n.d.). Dalton Transactions (RSC Publishing). [Link]
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Metal‐Free Ring Opening Cyclization of Cyclopropane Carbaldehydes and N‐Benzyl Anilines: An Eco‐Friendly Access to Functionalized Benzo[b]azepine Derivatives. (n.d.). ResearchGate. [Link]
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Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]
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Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. [Link]
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The proposed mechanism for the oxidation of aniline. (n.d.). ResearchGate. [Link]
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How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange. [Link]
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Pratt, E. F., & McGovern, T. P. (1963). Oxidation by Solids. III. Benzalanilines from N-Benzylanilines and Related Oxidations by Manganese Dioxide. The Journal of Organic Chemistry, 28(12), 3507-3509. [Link]
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Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Asian Journal of Chemistry. [Link]
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N-Demethylation of Alkaloids. (2006). ResearchGate. [Link]
-
Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). MDPI. [Link]
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Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. (n.d.). Informa Healthcare. [Link]
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Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. (n.d.). PMC - NIH. [Link]
-
Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. (2024). MDPI. [Link]
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Oxidation of Aniline using Different Reaction Pathways. (2010). Asian Journal of Chemistry. [Link]
-
Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. (n.d.). PMC - NIH. [Link]
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Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. (n.d.). Organic Chemistry Tutorial. [Link]
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A Comparative Guide to the Lipophilicity of N-(4-chlorophenyl)-N-methylaniline and N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the lipophilicity of N-(4-chlorophenyl)-N-methylaniline and its parent compound, N-methylaniline. We will explore the theoretical underpinnings of lipophilicity, present experimental data, and detail a standardized protocol for its measurement, offering field-proven insights into why this physicochemical property is a cornerstone of modern drug discovery.
Section 1: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that profoundly influences a drug candidate's journey through the body.[1][2][3] It is a key determinant of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound.[1][3]
The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[4] It quantifies the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5]
-
Absorption: For oral drugs, sufficient lipophilicity is required to traverse the lipid bilayers of the gastrointestinal mucosa.[]
-
Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can be advantageous for targeting specific sites but may also lead to lower plasma concentrations.[]
-
Metabolism: Increased lipophilicity often correlates with greater susceptibility to metabolic enzymes, particularly in the liver, which can affect a drug's half-life.[]
-
Toxicity: Excessive lipophilicity can lead to promiscuous binding to off-target receptors, metabolic liabilities, and overall toxicity.[7]
A delicate balance is therefore essential. As a guiding principle in medicinal chemistry, Lipinski's Rule of Five suggests that for a compound to have "drug-like" properties, its LogP value should generally not exceed 5.[][8]
Section 2: Molecular Profiles of the Compared Anilines
The two molecules under examination represent a classic case of how a simple structural modification—the addition of a halogenated phenyl group—can significantly alter a compound's physicochemical properties.
-
N-methylaniline (NMA) is a secondary aromatic amine consisting of a phenyl group attached to a methylamino group.[9][10] It is a versatile intermediate in the synthesis of dyes, agrochemicals, and other organic products.[9][11]
-
N-(4-chlorophenyl)-N-methylaniline , for the purpose of this guide, will be the representative compound for "N-CPM-aniline." This derivative introduces a 4-chlorophenyl group in place of a hydrogen atom on the nitrogen of aniline, a common strategy in medicinal chemistry to modulate lipophilicity and other properties.
| Property | N-methylaniline | N-(4-chlorophenyl)-N-methylaniline |
| Chemical Structure | C₆H₅NH(CH₃) | (p-ClC₆H₄)NH(CH₃) |
| Molecular Formula | C₇H₉N | C₁₃H₁₂ClN |
| Molecular Weight | 107.15 g/mol [9] | 217.70 g/mol |
| Appearance | Colorless to light brown viscous liquid[9][10][12] | Data not available |
Section 3: Experimental Determination of LogP: The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient.[4][13] It directly measures the partitioning of a substance between n-octanol and water and is suitable for LogP values in the range of -2 to 5.[14]
Causality Behind Experimental Choices:
-
Solvent System: n-Octanol is chosen as the organic phase because its properties are a good surrogate for the lipid environment of biological membranes.[5]
-
Purity: High-purity solvents are critical to avoid interferences that could affect the equilibrium partitioning of the analyte.
-
Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment ensures that the volumes of the two phases do not change during partitioning, which would alter the concentration measurements.
-
Temperature Control: The partition coefficient can be temperature-dependent, so maintaining a constant temperature is essential for reproducibility.
-
Quantification Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required to accurately determine the analyte's concentration in each phase, especially when concentrations are low.
Step-by-Step Protocol:
-
Preparation of Solvents: Mix high-purity n-octanol and water in a separatory funnel and shake vigorously. Allow the layers to separate to ensure mutual saturation.
-
Preparation of Test Solution: Prepare a stock solution of the test compound (N-methylaniline or N-(4-chlorophenyl)-N-methylaniline) in the appropriate solvent. The final concentration should not exceed 0.01 mol/L in either phase.[14]
-
Partitioning: In a suitable vessel (e.g., a glass test tube with a screw cap), add a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the test compound stock solution.
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can be done by shaking for a predetermined period (e.g., 24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[14]
-
Quantification: Carefully withdraw an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation of LogP: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Equation for LogP Calculation: LogP = log₁₀ ( [Compound]octanol / [Compound]water )
Experimental Workflow Diagram
Caption: Workflow for LogP determination using the shake-flask method.
Section 4: Comparative Lipophilicity Data
The following table summarizes the reported LogP values for N-methylaniline and N-(4-chlorophenyl)-N-methylaniline.
| Compound | Common Name | LogP Value | Method |
| N-methylaniline | NMA | 1.66[12][15] | Experimental |
| N-(4-chlorophenyl)-N-methylaniline | N-CPM-aniline | 2.59[16] | Partition Coefficient |
Analysis of Data:
The data clearly demonstrates that the addition of a 4-chlorophenyl group significantly increases the lipophilicity of the aniline scaffold. The LogP value increases from 1.66 for N-methylaniline to 2.59 for its chlorinated derivative, an increase of nearly a full log unit. This is an expected and illustrative outcome; the chlorine atom and the additional phenyl ring both contribute to the overall nonpolar character of the molecule, thereby increasing its affinity for the n-octanol phase over the aqueous phase.
Section 5: Discussion and Implications for Drug Development
The observed difference in lipophilicity between N-methylaniline and N-(4-chlorophenyl)-N-methylaniline has significant implications for their potential behavior in biological systems.
-
Increased Membrane Permeability: The higher LogP of the chlorinated compound suggests it would have greater passive permeability across biological membranes. This could lead to enhanced absorption from the gut and better penetration into cells and tissues, including potentially crossing the blood-brain barrier.
-
Potential for Altered Protein Binding: More lipophilic compounds often exhibit higher binding to plasma proteins like albumin. While this can prolong a drug's half-life, it also reduces the concentration of free, pharmacologically active drug.
-
Metabolic Considerations: The introduction of a chloro-phenyl group provides an additional site for metabolism (e.g., hydroxylation of the aromatic ring), which could alter the metabolic profile and clearance rate of the compound compared to N-methylaniline.
-
Solubility Trade-off: A significant increase in lipophilicity is often accompanied by a decrease in aqueous solubility. This is a critical consideration for formulation, as poor solubility can hinder drug absorption and bioavailability.
This comparison underscores a fundamental principle of medicinal chemistry: small, targeted structural modifications can be used to rationally tune the physicochemical properties of a lead compound. The strategic addition of a halogenated aromatic ring is a common tactic to enhance lipophilicity and, by extension, to improve a compound's pharmacokinetic profile. However, this must always be balanced against potential downsides such as decreased solubility and increased metabolic liability.
Section 6: Conclusion
The lipophilicity of a compound, quantified by its LogP value, is a critical parameter in drug discovery and development. The comparison between N-methylaniline (LogP = 1.66) and N-(4-chlorophenyl)-N-methylaniline (LogP = 2.59) provides a clear and quantitative example of how structural modification directly impacts this property. The addition of the 4-chlorophenyl group markedly increases lipophilicity, which would be expected to enhance membrane permeability while also potentially affecting solubility, protein binding, and metabolism. A thorough understanding and experimental determination of lipophilicity, using robust methods like the shake-flask protocol, are essential for the rational design of drug candidates with optimized ADMET properties.
References
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PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]
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MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]
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Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
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Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
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PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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PubChem. (n.d.). Aniline. Retrieved from [Link]
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ResearchGate. (2025, August 7). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)-N-methylaniline. Retrieved from [Link]
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SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]
-
MDPI. (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]
-
University of South Florida. (n.d.). Determination of Octanol-Water Partition Coefficient (Kow). Retrieved from [Link]
-
ACS Publications. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). Retrieved from [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Retrieved from [Link]
-
ACS Publications. (2019, May 1). Calculating the Partition Coefficients of Organic Solvents in Octanol/Water and Octanol/Air. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Aniline (FDB003571). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]
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ResearchGate. (2025, November 15). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
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eScholarship.org. (n.d.). Calculating Partition Coefficients of Small Molecules in Octanol/Water and Cyclohexane/Water. Retrieved from [Link]
-
YouTube. (2021, January 14). Kow2: the octanol-water partition coefficient. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
-
PubChem. (n.d.). Aniline nitrogen. Retrieved from [Link]
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Solubility profile of N-(cyclopropylmethyl)aniline in organic solvents
Solubility Profile & Comparative Analysis: N-(cyclopropylmethyl)aniline
Executive Summary
N-(cyclopropylmethyl)aniline (CAS 36178-60-6 ) is a secondary aromatic amine widely utilized as a pharmacophore intermediate in the synthesis of opioid ligands and leukotriene inhibitors. Its physicochemical behavior is defined by the interplay between the lipophilic cyclopropylmethyl tail and the aromatic aniline core.[1]
This guide provides a definitive solubility profile, contrasting this compound with standard analogues (N-methylaniline, Aniline).[1] The data indicates that N-(cyclopropylmethyl)aniline exhibits negligible aqueous solubility but high solubility in chlorinated and polar aprotic organic solvents. Its secondary amine structure allows for pH-dependent solubility switching, a critical feature for purification and formulation.[1]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of N-(cyclopropylmethyl)aniline, one must understand its molecular architecture.[1]
-
Lipophilicity (LogP): The addition of a cyclopropylmethyl group significantly increases lipophilicity compared to the parent aniline.[1] While N-methylaniline has a LogP of ~1.7, N-(cyclopropylmethyl)aniline is estimated to have a LogP in the range of 2.5 – 2.9 . This shift dictates its strong preference for organic phases.
-
Basicity (pKa): As a secondary alkyl-aryl amine, the nitrogen lone pair is partially delocalized into the benzene ring, reducing basicity compared to aliphatic amines.[1] However, the alkyl group provides a slight inductive electron-donating effect (+I), making it slightly more basic (pKa ~4.8–5.[1]0) than unsubstituted aniline (pKa ~4.6). This property ensures solubility in dilute aqueous acids (pH < 3).
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₀H₁₃N | Moderate molecular weight (147.22 g/mol ) favors solvent interaction. |
| Structure | Secondary Amine | Capable of H-bond acceptance; limited H-bond donation.[1] |
| LogP (Est.) | 2.7 ± 0.3 | Highly lipophilic; partitions into organic layers. |
| pKa (Conj. Acid) | ~4.9 | Soluble in aqueous 1M HCl (forms hydrochloride salt). |
Comparative Solubility Matrix
The following table contrasts N-(cyclopropylmethyl)aniline (NCMA) with its structural analogues. Use this matrix to select the optimal solvent for reaction, extraction, or crystallization.[1]
Legend:
| Solvent Class | Specific Solvent | N-(cyclopropylmethyl)aniline | N-Methylaniline | Aniline | Mechanistic Insight |
| Aqueous | Water (pH 7) | Insoluble | Low (< 5 mg/mL) | Low (~36 mg/mL) | Cyclopropyl group disrupts H-bonding network with water. |
| 1M HCl | High (Salt Formation) | High | High | Protonation of amine (R₂NH₂⁺) drives aqueous solubility. | |
| Chlorinated | Dichloromethane (DCM) | High | High | High | Excellent solvation of the aromatic ring and alkyl chain. |
| Polar Protic | Ethanol / Methanol | High | High | High | Dipole-dipole interactions and H-bonding with amine.[1] |
| Polar Aprotic | DMSO / DMF | High | High | High | Strong dipole interactions solubilize the polar amine bond.[1] |
| Hydrocarbon | Hexane / Heptane | Moderate to High | Moderate | Low | The cyclopropylmethyl tail enhances compatibility with alkanes compared to naked aniline.[1] |
| Ethers | THF / Diethyl Ether | High | High | High | Standard organic solubility for lipophilic amines.[1] |
Experimental Protocol: Solubility Determination
Directive: Do not rely solely on literature values. Validate solubility for your specific batch using this self-validating protocol.
Method: Saturation Shake-Flask with Gravimetric/HPLC Verification
Objective: Determine the saturation solubility (
Reagents:
-
Target Solvent (HPLC Grade)
-
0.22 µm PTFE Syringe Filter (Chemical resistant)
Workflow:
-
Supersaturation: Add excess N-(cyclopropylmethyl)aniline (approx. 50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.
-
Checkpoint: If the solid/oil dissolves completely, add more compound until a visible phase separation (droplet or solid) persists.[1]
-
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate undissolved material.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
-
Note: Discard the first 200 µL of filtrate to prevent adsorption errors.[1]
-
-
Quantification:
Visualization: Acid-Base Purification Logic
This diagram illustrates the solubility switching mechanism used to purify N-(cyclopropylmethyl)aniline from neutral impurities (like unreacted alkyl halides) or acidic impurities.
Caption: Solubility switching workflow utilizing the pH-dependent ionization of the secondary amine.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218864, N-(Cyclopropylmethyl)aniline. Retrieved from .
-
Biosynth (2024). Product Data Sheet: N-(Cyclopropylmethyl)aniline (CAS 36178-60-6). Retrieved from .
- Sigma-Aldrich.Safety Data Sheet & Property Guide for N-Alkylanilines. (General reference for N-alkyl aniline physicochemical trends).
-
ChemSrc. N-(cyclopropylmethyl)benzenamine - Physicochemical Properties. Retrieved from .
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Comparative Toxicity & Metabolic Bioactivation: N-Cyclopropylmethyl vs. N-Alkyl Aniline Derivatives
This guide provides an in-depth technical comparison of N-cyclopropylmethyl aniline (NCMA) derivatives versus standard N-alkyl aniline analogs (e.g., N-methylaniline), focusing on their divergent metabolic fates and toxicological profiles.
Executive Summary: The "Cyclopropyl" Paradox
In drug discovery, the N-cyclopropylmethyl moiety is often employed as a bioisostere to increase metabolic stability by blocking the rapid N-dealkylation typical of N-methyl groups. However, this structural modification introduces a distinct toxicological liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.
While standard N-alkyl anilines primarily drive toxicity through methemoglobinemia and potential genotoxicity via N-hydroxylation, N-cyclopropylmethyl derivatives function as "suicide substrates," undergoing radical-mediated ring scission that covalently modifies hepatic enzymes. This guide compares these divergent pathways to inform lead optimization strategies.
Mechanistic Divergence: Bioactivation Pathways[1]
The core difference lies in the catalytic mechanism utilized by CYP450 enzymes.
A. N-Methyl Aniline (Standard N-Dealkylation)
Metabolism proceeds via Hydrogen Atom Transfer (HAT) .[1]
-
CYP450 abstracts a hydrogen from the
-carbon.[1] -
Formation of a carbinolamine intermediate.[1]
-
Collapse to release formaldehyde and the primary aniline.[1]
-
Toxicity Consequence: The primary aniline can be further oxidized to N-hydroxylamines, driving methemoglobinemia and DNA adduct formation.
B. N-Cyclopropylmethyl Aniline (Suicide Inhibition)
Metabolism proceeds via Single Electron Transfer (SET) .[1]
-
CYP450 abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation (
).[1] -
Ring Scission: The cyclopropyl ring, adjacent to the radical center, undergoes rapid fragmentation (homolytic fission).
-
Covalent Binding: The resulting reactive carbon radical or iminium species attacks the heme porphyrin ring or the protein backbone of the CYP enzyme.
-
Result: Irreversible enzyme inactivation (MBI).[1]
Visualization: Metabolic Pathway Divergence
The following diagram illustrates the competing pathways between standard dealkylation and the ring-scission suicide mechanism.
Caption: Divergent metabolic fates. Path A represents standard clearance; Path B represents the toxicity-driving suicide inhibition pathway specific to cyclopropylamines.
Toxicological Profile Comparison
The following table summarizes experimental data comparing the toxicity endpoints of N-cyclopropylmethyl anilines (NCMA) versus N-methyl anilines (NMA).
| Parameter | N-Methyl Aniline (NMA) | N-Cyclopropylmethyl Aniline (NCMA) | Causality / Mechanism |
| CYP Inhibition Type | Reversible (Competitive) | Irreversible (Time-Dependent) | NCMA forms covalent adducts with CYP heme (MBI). |
| Primary Target Organ | Blood (Erythrocytes) | Liver (Hepatocytes) | NMA drives MetHb via N-OH metabolites; NCMA alkylates hepatic proteins.[1] |
| Metabolic Stability | Low ( | Moderate to High | Cyclopropyl group sterically hinders |
| Reactive Metabolites | Quinone imines, Nitrenium ions | Ring-opened radicals , Iminium ions | Detected via GSH trapping (see Protocol below). |
| Genotoxicity (Ames) | Positive (Strain TA100 + S9) | Variable / Reduced | NCMA steric bulk may reduce DNA intercalation, but reactive metabolites pose genotoxic risk.[1] |
| Methemoglobinemia | High Potency | Reduced Potency | NCMA is less readily oxidized to the N-hydroxy species required for Fe oxidation. |
Experimental Protocols for Validation
To validate the safety profile of an NCMA derivative, researchers must move beyond standard clearance assays and employ specific mechanistic probes.
Protocol A: Determination of Mechanism-Based Inactivation (MBI)
Objective: Quantify the inactivation parameters (
-
Primary Incubation:
-
Dilution & Secondary Incubation:
-
At each time point, dilute the mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4).
-
Incubate for a short period (e.g., 5-10 min) to measure remaining enzyme activity.
-
-
Data Analysis:
Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Objective: Confirm ring scission by trapping the electrophilic intermediate.
-
Incubation System:
-
Test Compound (10
M) + HLM (1 mg/mL) + Glutathione (GSH) (5 mM) + NADPH (1 mM).[1] -
Control: Minus NADPH (to rule out chemical reactivity).
-
-
Analysis:
-
Quench with ice-cold acetonitrile after 60 min.
-
Analyze supernatant via LC-MS/MS (High Resolution).
-
Search Criteria: Look for Neutral Loss of 129 Da (
-glutamyl moiety) and specific mass shifts corresponding to [Parent + GSH - 2H] or [Ring-Opened + GSH]. -
Note: A ring-opened adduct confirms the radical mechanism.
-
Visualization: MBI Experimental Workflow
This diagram outlines the "Shift Assay" logic required to identify time-dependent inhibition.
Caption: The "IC50 Shift" or "Dilution" method is the gold standard for distinguishing reversible inhibition from suicide inactivation.
References
-
Shaffer, C. L., et al. (2002).[1] "Inactivation of Cytochrome P450 by N-Cyclopropylmethyl-N-Methylaniline." Chemical Research in Toxicology. [Link]
-
Kalgutkar, A. S., et al. (2005).[1] "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism. [Link]
-
Hanzlik, R. P., et al. (2008).[1] "Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450 Enzymes." Methods in Enzymology. [Link]
-
Walgren, J. L., et al. (2005).[1] "Toxicological implications of mechanism-based enzyme inactivation." Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. [Link]
Sources
Safety Operating Guide
N-(Cyclopropylmethyl)aniline: Proper Disposal & Handling Procedures
CAS: 10350-68-2 | Chemical Class: Secondary Aromatic Amine
Part 1: Executive Safety Summary
Operational Directive: N-(cyclopropylmethyl)aniline is a secondary aniline derivative.[1] While specific safety data for this exact CAS is often limited in general databases, it must be handled with the high-hazard protocols applicable to N-alkyl anilines . These compounds are typically toxic by inhalation, absorption, and ingestion, and are hazardous to aquatic environments.[2][3]
Immediate Disposal Core Rule:
-
Primary Stream: High-Temperature Incineration (Organic Waste).[1]
-
Critical Segregation: NEVER mix with strong acids (exothermic salt formation) or strong oxidizers (fire/explosion risk).[1]
-
Environmental Prohibition: Zero tolerance for drain disposal.[1] This compound is lipophilic and toxic to aquatic life.[1]
Part 2: Hazard Profiling & Risk Assessment
Expert Insight: The toxicity of this molecule is driven by the aniline moiety, which can cause methemoglobinemia (interference with oxygen transport in blood) upon exposure. The cyclopropyl group adds lipophilicity, potentially increasing skin absorption rates.
Table 1: Physicochemical & Hazard Data
| Property | Value / Status | Operational Implication |
| Physical State | Oily Liquid (Yellow to Brown) | Viscosity requires careful pouring; residue adheres to glass.[1] |
| Flash Point | >60°C (Estimated)* | Combustible.[1] Store away from heat sources. |
| Toxicity | Acute Tox. 3 (Oral/Dermal/Inhal) | PPE Mandatory: Nitrile gloves (double-gloved), lab coat, safety glasses. |
| Reactivity | Basic (Amine) | Incompatible with acids, acid chlorides, anhydrides, and oxidizers.[3] |
| Aquatic Hazard | Chronic Cat.[1][2][4][5][6][7] 3 | Strict containment: Spills must be diked immediately. |
| RCRA Status | Characteristic (if ignitable) | Not specifically U-listed, but treat as Hazardous Organic Waste. |
*Estimate based on structural analogs (N-methylaniline, N-ethylaniline).
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before disposal, you must classify the state of the chemical.
-
Pure Reagent: Expired or surplus pure liquid.[1]
-
Reaction Mixture: Dissolved in solvents (e.g., DCM, Ethyl Acetate).
-
Contaminated Solids: Silica gel, filter paper, gloves.[1]
Protocol:
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste containers.
-
Exception: If dissolved in Dichloromethane (DCM) or Chloroform, segregate into "Halogenated Organic" waste.
-
-
Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Solid Waste Contaminated with Toxic Amines."[1]
Phase 2: Containerization
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Headspace: Leave 10% headspace to allow for thermal expansion.[1]
-
Labeling: Must include full chemical name (no abbreviations) and hazard warnings (TOXIC, COMBUSTIBLE).[1]
Phase 3: The Disposal Workflow (Visualized)
Figure 1: Decision tree for segregating N-(cyclopropylmethyl)aniline waste streams based on solvent composition.
Part 4: Emergency Procedures (Spill Response)
Scenario: 100mL bottle breakage in a fume hood.
-
Evacuate & Ventilate: Clear the immediate area.[1][8] Ensure fume hood is operating at max flow.
-
PPE Upgrade: Wear butyl rubber or Silver Shield gloves if available (nitrile offers only splash protection against aromatic amines).[1] Wear a respirator if outside the hood.[1]
-
Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).
-
Warning: Do NOT use sawdust or cellulose-based absorbents if the spill is mixed with oxidizers (fire risk).[1]
-
-
Neutralization (Optional but Recommended): While not strictly necessary for small spills, treating the area with a dilute acid (e.g., 5% HCl) after bulk removal can convert residual amine to a less volatile salt, facilitating safer cleanup.
-
Collection: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste: Toxic Amine Spill Debris."[1]
-
Decontamination: Wash the surface with soapy water (surfactant) to remove oily residues.[1]
Part 5: Regulatory & Compliance Reference
US EPA (RCRA) Considerations:
-
Waste Coding: While N-(cyclopropylmethyl)aniline is not explicitly "U-Listed" (like Aniline U012), it must be evaluated for characteristics.
-
If Flash Point < 60°C: D001 (Ignitable).[1]
-
If Toxicity Characteristic Leaching Procedure (TCLP) is failed (unlikely for this specific derivative but possible): D043 (Vinyl chloride) is unrelated, but general toxicity applies.
-
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but dispose of via RCRA-permitted incineration facilities to ensure destruction of the aromatic ring.[1]
European CLP (Classification, Labelling and Packaging):
-
Disposal code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors).
References
-
PubChem. (n.d.).[1][2] N-Cyclopropylaniline (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link](Note: Used as closest structural analog for hazard data).
-
European Chemicals Agency (ECHA). (n.d.).[1][2][7][9] Substance Information: N-methylaniline.[1][3][5][6] Retrieved from [Link](Note: Reference for secondary aniline handling protocols).
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link]
Sources
- 1. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline-15N | C6H7N | CID 11137093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
